Methyl 3-amino-4-iodobenzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-amino-4-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJEBNIVVLJEIKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70616435 | |
| Record name | Methyl 3-amino-4-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70616435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
412947-54-7 | |
| Record name | Methyl 3-amino-4-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70616435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of Methyl 3-amino-4-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methyl 3-amino-4-iodobenzoate, a valuable building block in organic synthesis, particularly for the development of pharmaceutical compounds. This document details its physicochemical properties, outlines a reliable synthetic route with experimental protocols, and illustrates the synthetic workflow.
Physicochemical and Spectroscopic Properties
This compound is a stable crystalline solid. Its key properties are summarized in the table below, compiled from various sources. These properties are crucial for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| Molecular Formula | C₈H₈INO₂ | [1][2] |
| Molecular Weight | 277.06 g/mol | [1] |
| Appearance | Pale-yellow to yellow to brown solid | [2] |
| Melting Point | 130-140 °C | [2] |
| Boiling Point | 344.3 ± 32.0 °C (Predicted) | [1] |
| Solubility | Slightly soluble in water. | [1] |
| Storage Temperature | Refrigerator, under inert gas (nitrogen or Argon) at 2–8 °C, protect from light. | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from the commercially available methyl 4-iodobenzoate. The process involves the nitration of the aromatic ring followed by the reduction of the nitro group to an amine.
Synthetic Workflow
The overall synthetic pathway is illustrated in the diagram below.
Caption: A two-step synthesis of this compound.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound.
Step 1: Synthesis of Methyl 4-iodo-3-nitrobenzoate
This step involves the electrophilic nitration of methyl 4-iodobenzoate. The iodine atom is an ortho-, para-director; however, due to steric hindrance from the iodine atom, nitration occurs preferentially at the position meta to the ester group.
Materials and Reagents:
-
Methyl 4-iodobenzoate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ethyl Acetate
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 4-iodobenzoate (e.g., 5.24 g, 20.0 mmol) in concentrated sulfuric acid at 0 °C (ice bath).[3]
-
Slowly add concentrated nitric acid (e.g., 1.43 mL) dropwise to the stirred solution, maintaining the temperature at 0 °C.[3]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 5 hours.[3]
-
Gently warm the mixture to 40 °C and continue stirring for an additional hour.[3]
-
Pour the resulting orange solution into a beaker containing crushed ice (e.g., 100 g).[3]
-
Add ethyl acetate (e.g., 200 mL) to the beaker and stir vigorously for 30 minutes.[3]
-
If a solid precipitate forms, filter the mixture.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous phase with an additional portion of ethyl acetate (e.g., 200 mL).[3]
-
Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and brine.[3]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-iodo-3-nitrobenzoate as a yellow solid.[3]
-
The crude product can be purified by silica gel column chromatography if necessary.[3]
Step 2: Synthesis of this compound
This step involves the reduction of the nitro group in methyl 4-iodo-3-nitrobenzoate to an amino group using iron powder in an acidic medium.
Materials and Reagents:
-
Methyl 4-iodo-3-nitrobenzoate
-
Anhydrous Ethanol
-
Glacial Acetic Acid
-
Iron Powder
-
Ethyl Acetate
-
Potassium Carbonate Solution
-
Brine
-
Sodium Sulfate (Na₂SO₄)
-
Silica Gel
Procedure:
-
In a round-bottom flask, dissolve methyl 4-iodo-3-nitrobenzoate (e.g., 2.0 g, 6.50 mmol) in a mixture of anhydrous ethanol (e.g., 25 mL) and glacial acetic acid (e.g., 15 mL).[3]
-
Add iron powder (e.g., 3.6 g, 65.0 mmol) to the solution.[3]
-
Heat the reaction mixture and maintain it at reflux for 1 hour, monitoring the reaction progress by thin-layer chromatography (TLC).[3]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the reaction mixture through a pad of silica gel, washing the filter cake with ethanol.[3]
-
Concentrate the filtrate under reduced pressure.[3]
-
Dilute the residue with a potassium carbonate solution and extract with ethyl acetate.[3]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[3]
-
Filter the solution and concentrate under reduced pressure to obtain this compound as a white solid. The reported yield for this step is approximately 88%.[3]
Logical Relationship Diagram
The synthesis of this compound is a standard example of electrophilic aromatic substitution followed by a reduction. The directing effects of the substituents on the benzene ring are key to the regioselectivity of the nitration step.
Caption: Factors influencing the regioselective nitration step.
Applications
This compound serves as an important raw material and intermediate in the fields of organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs.[3] Its bifunctional nature, possessing an amino group and an iodo-substituent on a benzoate scaffold, makes it a versatile building block for the construction of more complex molecules, particularly heterocyclic compounds and other pharmacologically active agents. The presence of the iodine atom allows for various cross-coupling reactions, further expanding its synthetic utility.
References
"Methyl 3-amino-4-iodobenzoate" molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical properties, synthesis, and potential applications of Methyl 3-amino-4-iodobenzoate, a key intermediate in organic and medicinal chemistry.
Core Compound Data
This compound is an aromatic organic compound notable for its trifunctional structure, incorporating an amine, an iodine atom, and a methyl ester on a benzene ring. These features make it a versatile building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents.
Quantitative Data Summary
The fundamental physicochemical properties of this compound are summarized below for easy reference.
| Property | Value | Citations |
| Molecular Weight | 277.06 g/mol | [1][2][3] |
| Molecular Formula | C₈H₈INO₂ | [3] |
| CAS Number | 412947-54-7 | [1][2][3] |
| Physical Form | Pale-yellow to Yellow to Brown Solid | [4] |
| Purity | Typically ≥96-98% | [4][5] |
| Melting Point | 130.0-140.0 °C | [5] |
| IUPAC Name | This compound | [4] |
Synthesis of this compound: Experimental Protocol
The following is a detailed two-step protocol for the synthesis of this compound, commencing from Methyl 4-iodobenzoate. This procedure involves an initial nitration of the aromatic ring followed by the reduction of the nitro group to an amine.
Step 1: Synthesis of Methyl 4-iodo-3-nitrobenzoate
-
Reaction Setup: In a suitable reaction vessel, dissolve Methyl 4-iodobenzoate (5.24 g, 20.0 mmol) in a sulfuric acid solution at 0 °C.
-
Nitration: Slowly add concentrated nitric acid (1.43 mL) dropwise to the cooled solution.
-
Reaction: Stir the reaction mixture at room temperature for 5 hours, then warm it to 40°C and continue the reaction for an additional hour.[1]
-
Work-up: Pour the resulting orange solution into 100 g of ice and add 200 mL of ethyl acetate. Shake the mixture for 30 minutes and then filter. Separate the organic and aqueous phases.
-
Extraction: Extract the aqueous phase again with 200 mL of ethyl acetate.
-
Purification: Combine the organic layers and wash them sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic layer over magnesium sulfate, filter, and concentrate it under reduced pressure. Purify the resulting residue using silica gel column chromatography to yield Methyl 4-iodo-3-nitrobenzoate as a yellow solid.[1]
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve Methyl 4-iodo-3-nitrobenzoate (2.0 g, 6.50 mmol) in a mixed solution of anhydrous ethanol (25 mL) and glacial acetic acid (15 mL).
-
Reduction: Add iron powder (3.6 g, 65.0 mmol) to the solution and heat the reaction mixture for 1 hour.[1]
-
Filtration: After the reaction is complete, filter the mixture through a silica pad and wash the filter cake with ethanol.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Work-up and Extraction: Dilute the residue with a potassium carbonate solution and extract it with ethyl acetate.
-
Final Purification: Combine the organic layers, wash with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid.[1]
Synthetic Pathway Visualization
The following diagram illustrates the logical workflow for the synthesis of this compound from its precursor.
References
An In-Depth Technical Guide to Methyl 3-amino-4-iodobenzoate
Introduction
Methyl 3-amino-4-iodobenzoate is an important organic compound widely utilized as a raw material and intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2][3] Its aromatic structure, featuring a benzoate moiety substituted with both an amino group and an iodine atom, makes it a versatile building block in organic chemistry. The presence of the amino group allows for various reactions like nucleophilic substitutions, while the iodine substituent enhances reactivity and facilitates further functionalization through coupling reactions.[3] This guide provides a comprehensive overview of its properties, synthesis, and key applications for researchers and professionals in drug development.
Physicochemical and Structural Data
The structural and physical properties of this compound are summarized below. This data is critical for its application in experimental settings, ensuring proper handling, storage, and reaction design.
| Property | Value | Reference |
| IUPAC Name | This compound | [2][4][5][] |
| Synonyms | 3-Amino-4-iodobenzoic acid methyl ester | [2][3][7] |
| CAS Number | 412947-54-7 | [1][4][5][8] |
| Molecular Formula | C₈H₈INO₂ | [5][8] |
| Molecular Weight | 277.06 g/mol | [2][7][8] |
| Appearance | Pale-yellow to yellow or brown solid powder | [4][5] |
| Melting Point | 130.0 - 140.0 °C | [5] |
| Solubility | Slightly soluble in water | [1][2] |
| Purity | ≥96-97% | [3][5][8] |
| InChI Key | WJEBNIVVLJEIKE-UHFFFAOYSA-N | [2][4][5] |
| SMILES | COC(=O)C1=CC(N)=C(I)C=C1 | [2][5] |
| Storage | Refrigerator, store in dark, light-sensitive | [2][4] |
Experimental Protocols: Synthesis
A common method for the synthesis of this compound involves the nitration of a precursor followed by reduction. The detailed protocol is outlined below.
Objective: To synthesize this compound from Methyl 4-iodobenzoate.
Materials:
-
Methyl 4-iodobenzoate
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ethyl acetate
-
Potassium carbonate solution
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Nitration:
-
Dissolve Methyl 4-iodobenzoate (20.0 mmol, 5.24 g) in sulfuric acid at 0 °C.
-
Slowly add concentrated nitric acid (1.43 mL) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 5 hours.
-
Increase the temperature to 40°C and continue the reaction for an additional hour.
-
Pour the resulting orange solution into 100 g of ice.
-
Add 200 mL of ethyl acetate, shake for 30 minutes, and filter the mixture.
-
Separate the organic and aqueous phases. Extract the aqueous phase again with 200 mL of ethyl acetate.
-
-
Reduction and Isolation:
-
The subsequent reduction step (details not fully specified in the source) is performed. Following the reduction, the mixture is filtered through a silica pad.
-
Wash the filter cake with ethanol and concentrate the filtrate under reduced pressure.
-
Dilute the residue with a potassium carbonate solution and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate it under reduced pressure to yield the final product.
-
Yield: This protocol results in this compound as a white solid with a reported yield of 88% (1.6 g).[1]
Visualized Synthesis Workflow
The synthesis of this compound can be visualized as a two-stage process: nitration followed by reduction. The workflow diagram below illustrates the transformation of the starting material through a key intermediate to the final product.
Caption: Synthetic pathway of this compound.
Applications in Research and Development
This compound serves as a crucial precursor in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its structure is amenable to further modification, making it a valuable building block for creating novel compounds with potential biological activity.[3] For instance, related iodobenzoate derivatives are used in the development of radiohalogenation agents for labeling proteins and monoclonal antibodies, which is a key technique in cancer research and therapy.[9] The Suzuki coupling reaction, a powerful method for forming carbon-carbon bonds, is frequently employed with iodo-substituted compounds like this, highlighting its utility in constructing complex molecular frameworks.[10]
References
- 1. This compound | 412947-54-7 [chemicalbook.com]
- 2. This compound, 97% | Fisher Scientific [fishersci.ca]
- 3. cymitquimica.com [cymitquimica.com]
- 4. This compound | 412947-54-7 [sigmaaldrich.com]
- 5. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. This compound - CAS:412947-54-7 - Sunway Pharm Ltd [3wpharm.com]
- 8. calpaclab.com [calpaclab.com]
- 9. N-Succinimidyl guanidinomethyl iodobenzoate protein radiohalogenation agents: Influence of isomeric substitution on radiolabeling and target cell residualization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Page loading... [wap.guidechem.com]
Spectroscopic Analysis of Methyl 3-amino-4-iodobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available spectroscopic data and general experimental protocols relevant to the analysis of Methyl 3-amino-4-iodobenzoate (CAS: 412947-54-7). This compound is a valuable intermediate in organic synthesis, particularly in the fields of pharmaceuticals and materials science. Accurate spectroscopic characterization is crucial for confirming its identity, purity, and structure.
Note on Data Availability: As of the compilation of this guide, specific, verified spectroscopic datasets for this compound were not publicly available. The data presented below is for the closely related isomer, Methyl 4-amino-3-iodobenzoate (CAS: 19718-49-1), and is included for illustrative and comparative purposes. Researchers should acquire and verify data on their own samples of this compound.
Spectroscopic Data Summary (for Methyl 4-amino-3-iodobenzoate)
The following tables summarize the key spectroscopic data points for the isomer Methyl 4-amino-3-iodobenzoate, sourced from public databases.[1]
Table 1: ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available | - | - | - |
(Note: While a ¹H NMR spectrum is available from Sigma-Aldrich via PubChem, the specific peak assignments are not provided in the database.)[1]
Table 2: ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| Data not available | - |
(Note: A ¹³C NMR spectrum is available via PubChem, but specific peak assignments are not provided.)[1]
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Interpretation |
| Data not available | - |
(Note: An ATR-IR spectrum is available from Aldrich via PubChem, but a peak table is not provided.)[1]
Table 4: Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 277.06 | Molecular Ion [M]⁺ (Calculated) |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data discussed. Instrument-specific parameters should be optimized for best results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). The sample should be fully dissolved to ensure a homogeneous solution.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference signal at 0 ppm.
-
Transfer: Filter the solution into a clean 5 mm NMR tube.
-
Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures. Typical experiments include standard proton, carbon, and potentially 2D experiments like COSY and HSQC for more detailed structural elucidation.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to ensure firm and even contact between the sample and the crystal surface.
-
Acquisition: Collect the FTIR spectrum. The typical range for analysis of organic compounds is 4000-400 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after the measurement.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - EI):
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).
-
Introduction: Introduce the sample into the mass spectrometer. For EI, this typically involves a direct insertion probe for solid samples or injection into a gas chromatograph (GC-MS) for volatile samples.
-
Ionization: The sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Analysis: The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Visualized Workflows
The following diagrams illustrate the general workflows for spectroscopic analysis and the logical relationships in NMR-based structure elucidation.
Caption: General Workflow for Spectroscopic Analysis.
Caption: NMR-Based Structure Elucidation Logic.
References
An In-depth Technical Guide to the Solubility of Methyl 3-amino-4-iodobenzoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 3-amino-4-iodobenzoate, an important intermediate in organic synthesis for pharmaceuticals, agrochemicals, and dyestuffs.[1][2] While specific quantitative solubility data is not extensively documented in publicly available literature, this document compiles qualitative solubility information and outlines detailed experimental protocols for its determination.
Qualitative Solubility Profile
Based on available data, this compound, a yellow to brown solid[3], exhibits solubility in a range of common organic solvents. It is reported to be slightly soluble in water.[1][3][4][5] The compound's utility in various synthetic procedures provides further insight into its solubility. For instance, it has been used in reactions where it is dissolved in dichloromethane and in a mixture of anhydrous ethanol and glacial acetic acid.[1][3] Furthermore, its synthesis involves extraction with ethyl acetate, indicating its solubility in this solvent.[1][3]
Table 1: Qualitative Solubility of this compound
| Solvent Class | Specific Solvent | Solubility | Reference / Indication |
| Protic Solvents | Water | Slightly Soluble | [1][3][4][5] |
| Ethanol | Soluble | Indicated by its use in a reaction mixture.[3] | |
| Methanol | Soluble | Indicated by its structural similarity to other soluble esters. | |
| Glacial Acetic Acid | Soluble | Used as a solvent in a reaction mixture.[3] | |
| Aprotic Solvents | Dichloromethane | Soluble | Used as a reaction solvent.[1] |
| Ethyl Acetate | Soluble | Used as an extraction solvent during synthesis.[1][3] | |
| Diethyl Ether | Soluble | General solubility in ethers is reported. | |
| Acetone | Soluble | General solubility in ketones is reported. | |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | A common solvent for a wide range of organic compounds. | |
| Dimethylformamide (DMF) | Likely Soluble | A common polar aprotic solvent. |
Experimental Protocol for Determining Quantitative Solubility
To ascertain the precise solubility of this compound in various organic solvents, the following gravimetric method, a common and reliable "excess solid" technique, is recommended.
Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or sealed test tubes
-
Constant temperature shaker or water bath
-
Analytical balance (readable to 0.1 mg)
-
Syringe filters (0.2 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
Evaporating dish or pre-weighed vial
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a scintillation vial. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure saturation is reached.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent premature crystallization.
-
Immediately attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed (tared) evaporating dish or vial. Record the exact volume of the filtered aliquot.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporating dish or vial in a fume hood and allow the solvent to evaporate completely. Gentle heating or a stream of inert gas can be used to accelerate this process, but care must be taken to avoid decomposition of the solute.
-
Once the solvent has fully evaporated, place the dish or vial in a desiccator to cool to room temperature and remove any residual moisture.
-
Weigh the dish or vial containing the dry solute on the analytical balance.
-
-
Calculation of Solubility:
-
Subtract the initial tare weight of the dish or vial from the final weight to determine the mass of the dissolved this compound.
-
Calculate the solubility using the following formula:
Solubility (g/L) = Mass of dissolved solid (g) / Volume of aliquot (L)
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents for specific handling and disposal instructions.
Visualizing Experimental and Synthetic Workflows
To further aid researchers, the following diagrams illustrate a logical workflow for solubility testing and the synthetic pathway for this compound.
References
- 1. This compound | 412947-54-7 [chemicalbook.com]
- 2. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. This compound CAS#: 412947-54-7 [m.chemicalbook.com]
- 4. This compound, 97% | Fisher Scientific [fishersci.ca]
- 5. chemicalbook.com [chemicalbook.com]
Physical and chemical properties of "Methyl 3-amino-4-iodobenzoate"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 3-amino-4-iodobenzoate, a key intermediate in organic synthesis with applications in the pharmaceutical, agrochemical, and dyestuff industries.[1] This document details its physicochemical characteristics, provides experimental protocols for its synthesis and analysis, and outlines its chemical structure and reactivity.
Core Physical and Chemical Properties
This compound is a solid, typically appearing as a pale-yellow to brown powder.[2] It is slightly soluble in water.[1] The following tables summarize the key quantitative data for this compound.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₈INO₂ | [1][2][3][4] |
| Molecular Weight | 277.06 g/mol | [3][4] |
| Melting Point | 130-140 °C | [2] |
| Boiling Point | 344.3 ± 32.0 °C (Predicted) | [5] |
| Density | 1.826 ± 0.06 g/cm³ (Predicted) | [5] |
| Appearance | Pale-yellow to Yellow to Brown Solid | [2] |
| Solubility | Slightly soluble in water | [1] |
Table 2: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 412947-54-7 | [1][2] |
| InChI Key | WJEBNIVVLJEIKE-UHFFFAOYSA-N | [2] |
| SMILES | COC(=O)C1=CC(N)=C(I)C=C1 | [2] |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the nitration of Methyl 4-iodobenzoate followed by reduction of the nitro group. The following is a detailed methodology based on established procedures.[1]
Materials:
-
Methyl 4-iodobenzoate
-
Concentrated Sulfuric Acid
-
Concentrated Nitric Acid
-
Ethyl Acetate
-
Potassium Carbonate solution
-
Brine
-
Sodium Sulfate
-
Dichloromethane
-
Trifluoroacetic Anhydride
Procedure:
-
Nitration:
-
Dissolve Methyl 4-iodobenzoate (e.g., 5.24 g, 20.0 mmol) in sulfuric acid solution at 0 °C.
-
Slowly add concentrated nitric acid (e.g., 1.43 mL) dropwise while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at room temperature for 5 hours.
-
Warm the mixture to 40°C and continue the reaction for 1 hour.
-
Pour the resulting orange solution into ice (e.g., 100 g).
-
Add ethyl acetate (e.g., 200 mL), shake for 30 minutes, and filter.
-
Separate the organic and aqueous phases.
-
Extract the aqueous phase with ethyl acetate (e.g., 200 mL).
-
-
Work-up and Reduction (Implied from the procedure for a similar compound):
-
Note: The direct reduction step is not explicitly detailed in the provided source for this specific synthesis, but a subsequent step implies the presence of the amino group. The general procedure would involve a reduction of the newly introduced nitro group.
-
-
Purification:
-
Dilute the residue with potassium carbonate solution and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield this compound as a white solid.[1]
-
Analytical Methodologies
Gas Chromatography (GC):
Purity assessment of this compound is often performed using gas chromatography.[2] While a specific validated method is not publicly available, a general approach can be outlined. Due to the polar nature of the amino and ester groups, derivatization may be necessary to improve peak shape and thermal stability.
-
Derivatization (Optional but Recommended): Silylation is a common technique for derivatizing compounds with active hydrogens (-NH2, -OH, -COOH) prior to GC analysis. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used. The derivatization reaction typically involves heating the sample with the silylating reagent in an appropriate solvent.
-
Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), would be suitable.
-
Injector and Detector: A split/splitless injector and a flame ionization detector (FID) are commonly used.
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: An initial oven temperature of around 100-150°C, followed by a ramp to a final temperature of 250-300°C.
High-Performance Liquid Chromatography (HPLC):
HPLC is another powerful technique for the analysis of aromatic compounds like this compound.
-
Column: A reversed-phase C18 column is typically used for the separation of aromatic compounds.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is common.
-
Detector: A UV detector set to a wavelength where the compound has significant absorbance (likely in the 254 nm range) would be appropriate. Mass spectrometry (MS) can also be coupled with HPLC for definitive identification.
-
Injection Volume and Flow Rate: Typically in the range of 5-20 µL and 0.5-1.5 mL/min, respectively.
Chemical Structure and Reactivity
This compound is a substituted benzene ring containing three functional groups: a methyl ester, an amino group, and an iodine atom. The relative positions of these groups influence the chemical reactivity of the molecule. The amino group is an activating, ortho-, para-directing group, while the methyl ester is a deactivating, meta-directing group. The iodine atom can participate in various cross-coupling reactions, making this compound a valuable building block in the synthesis of more complex molecules.
Visualizations
Synthesis Workflow of this compound
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: A flowchart illustrating the synthesis of this compound.
Safety Information
This compound should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. This compound | 412947-54-7 [chemicalbook.com]
- 2. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. Methyl 4-amino-3-iodobenzoate | C8H8INO2 | CID 4104649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - CAS:412947-54-7 - Sunway Pharm Ltd [3wpharm.com]
- 5. This compound manufacturers and suppliers in india [chemicalbook.com]
The Versatility of Methyl 3-amino-4-iodobenzoate in Modern Organic Synthesis: A Technical Guide
Introduction: Methyl 3-amino-4-iodobenzoate is a highly functionalized aromatic compound that has emerged as a critical building block in the landscape of organic synthesis. Its unique substitution pattern, featuring an amine, an iodo group, and a methyl ester on a benzene ring, provides multiple reactive sites for constructing complex molecular architectures. This trifunctional nature makes it an invaluable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2][3] The presence of the iodo group, a versatile handle for metal-catalyzed cross-coupling reactions, and the nucleophilic amino group allows for a wide array of chemical transformations, enabling the efficient assembly of novel compounds for drug discovery and materials science.
Physicochemical and Safety Data
A comprehensive understanding of the physical and chemical properties of a starting material is fundamental for its effective use in synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 412947-54-7 | [1][2][4][5][6] |
| Molecular Formula | C8H8INO2 | [2][5][7] |
| Molecular Weight | 277.06 g/mol | [5][7][8] |
| Melting Point | 130.0 - 140.0 °C | [2] |
| 134 - 136 °C | [3] | |
| Boiling Point | 344.3 ± 32.0 °C (Predicted) | [3] |
| Density | 1.826 ± 0.06 g/cm3 (Predicted) | [3] |
| Appearance | Pale-yellow to Yellow to Brown Solid/Powder | [2][3][4] |
| Solubility | Slightly soluble in water | [1][3][9] |
| Purity | ≥96.0% to 98% (Commercially Available) | [2][4] |
Safety Profile
This compound is classified with the following GHS hazard statements:
Recommended precautionary statements include:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][8]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][8]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
Synthesis of this compound
The compound is typically synthesized via a two-step process starting from Methyl 4-iodobenzoate. The workflow involves nitration followed by reduction of the nitro group.
Experimental Protocol: Synthesis from Methyl 4-iodobenzoate[1][3]
Step 1: Synthesis of Methyl 4-iodo-3-nitrobenzoate
-
Dissolve Methyl 4-iodobenzoate (5.24 g, 20.0 mmol) in sulfuric acid at 0 °C in a round-bottom flask.[1][3]
-
Slowly add concentrated nitric acid (1.43 mL) dropwise to the solution while maintaining the temperature at 0 °C.[1][3]
-
Stir the reaction mixture at room temperature for 5 hours, then warm it to 40 °C and continue stirring for an additional hour.[1][3]
-
Pour the resulting orange solution into 100 g of ice.
-
Add ethyl acetate (200 mL), shake the mixture for 30 minutes, and then filter.
-
Separate the organic and aqueous phases. Extract the aqueous phase again with ethyl acetate (200 mL).[1][3]
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.[3]
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude residue by silica gel column chromatography to yield Methyl 4-iodo-3-nitrobenzoate as a yellow solid (Yield: 33%).[3]
Step 2: Synthesis of this compound
-
Dissolve Methyl 4-iodo-3-nitrobenzoate (2.0 g, 6.50 mmol) in a mixture of anhydrous ethanol (25 mL) and glacial acetic acid (15 mL).[3]
-
Add iron powder (3.6 g, 65.0 mmol) to the solution.[3]
-
Heat the reaction mixture for 1 hour.[3]
-
Upon completion, filter the mixture through a pad of silica. Wash the filter cake with ethanol.
-
An alternative work-up involves diluting the residue with potassium carbonate solution and extracting with ethyl acetate. The combined organic layers are then washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure to give the final product.[1] (Yield: 88% for this step).[1]
Core Applications in Organic Synthesis
The strategic placement of the iodo and amino groups makes this compound a prime substrate for palladium-catalyzed cross-coupling reactions and a precursor for heterocyclic synthesis.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond is highly reactive towards oxidative addition to Pd(0) catalysts, making it an excellent coupling partner in a variety of transformations.
A. Suzuki-Miyaura Coupling
This reaction is a cornerstone of C-C bond formation, coupling an organohalide with an organoboron compound. For drug development professionals, the resulting 3-amino-4-arylbenzoic acid scaffold is a key structural motif in many pharmacologically active molecules.[10]
General Experimental Protocol: Suzuki-Miyaura Coupling Note: This is a representative protocol; optimization is often required for specific substrates.[10]
-
To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid or ester (1.1-1.5 eq), a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%).
-
Add an appropriate degassed solvent system (e.g., Dioxane/Water, Toluene/Water, DMF).
-
Heat the reaction mixture with vigorous stirring at a temperature ranging from 80 °C to 110 °C.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
B. Sonogashira Coupling
The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide, providing a direct route to arylethynyl structures. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.
Experimental Protocol: Sonogashira Coupling Adapted from general procedures for aryl iodides.[11][12][13]
-
In a Schlenk flask under an argon atmosphere, combine this compound (1.0 eq), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (3-10 mol%).
-
To this mixture, add an amine base (e.g., triethylamine or diisopropylamine, 1.5-4.0 eq) followed by the terminal alkyne (1.1-1.5 eq) via syringe.[11][12]
-
Stir the reaction mixture at room temperature or heat gently (e.g., 40-45 °C) overnight or until the starting material is consumed (monitored by TLC).[11][12]
-
After completion, quench the reaction by adding water and extract the mixture with an organic solvent like diethyl ether or ethyl acetate.[11]
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.[11]
-
Concentrate the solvent under reduced pressure and purify the crude residue by silica gel column chromatography to obtain the desired alkynylated product.[11]
Synthesis of Heterocyclic Compounds
The amino group of this compound serves as a key nucleophile for constructing various heterocyclic rings, which form the core of many pharmaceuticals.[14][15] While the iodo-substituent can be retained for subsequent functionalization, it can also be removed via reduction if desired. The amino group can participate in cyclization reactions to form quinolines, benzodiazepines, benzothiazoles, and other important scaffolds.[16]
Conclusion
This compound stands out as a strategically designed and versatile raw material for advanced organic synthesis. Its capacity to undergo a variety of high-yield transformations, most notably palladium-catalyzed cross-coupling reactions, makes it an indispensable tool for researchers and scientists. The ability to readily introduce new carbon-carbon and carbon-heteroatom bonds, coupled with the potential for subsequent cyclization reactions, provides efficient pathways to novel and complex molecules. This technical guide underscores its significance and provides the foundational protocols necessary for its successful application in the fields of drug development and materials science.
References
- 1. This compound | 412947-54-7 [chemicalbook.com]
- 2. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. This compound CAS#: 412947-54-7 [m.chemicalbook.com]
- 4. This compound | 412947-54-7 [sigmaaldrich.com]
- 5. This compound - CAS:412947-54-7 - Sunway Pharm Ltd [3wpharm.com]
- 6. alchempharmtech.com [alchempharmtech.com]
- 7. calpaclab.com [calpaclab.com]
- 8. Methyl 4-amino-3-iodobenzoate | C8H8INO2 | CID 4104649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound, 97% | Fisher Scientific [fishersci.ca]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
- 12. Synthesis and Fluorescent Properties of Alkynylated 3‑Methylidenephthalides with Extended π‑Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]
- 14. researchgate.net [researchgate.net]
- 15. Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. globalresearchonline.net [globalresearchonline.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and History of Methyl 3-amino-4-iodobenzoate
This technical guide provides a comprehensive overview of the synthesis, properties, and historical context of this compound, a key intermediate in modern organic synthesis. While a definitive record of its initial discovery is not readily apparent in surveyed literature, the historical development of related chemical syntheses provides a clear pathway to its eventual preparation.
Introduction and Historical Context
This compound is a substituted aromatic compound that has gained significance as a versatile building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its history is intertwined with the broader development of methods for the iodination of aromatic compounds and the manipulation of substituted benzoic acids, with foundational techniques dating back to the late 19th and early 20th centuries.
The synthesis of iodinated aromatic compounds was an early focus of organic chemistry. For instance, the preparation of p-iodobenzoic acid from p-aminobenzoic acid via a diazotization reaction was a known transformation, with related chemistry being explored as early as 1868. These early methods, while not directly describing the synthesis of this compound, established the fundamental chemical principles necessary for its eventual preparation. The ability to introduce an iodine atom onto a benzene ring and to manipulate amino and carboxyl functional groups were key prerequisites.
While a specific "discovery" paper for this compound is not evident, its utility is highlighted in numerous contemporary patents and research articles, where it serves as a crucial intermediate. A notable example is a 2004 patent describing its synthesis from 3-amino-4-iodobenzoic acid, indicating that the parent acid was likely a known compound at that time.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₈INO₂ |
| Molecular Weight | 277.06 g/mol |
| Appearance | White to off-white or yellow crystalline powder |
| Melting Point | 86-91 °C |
| Boiling Point | 369.6 ± 32.0 °C (Predicted) |
| Density | 1.826 ± 0.06 g/cm³ (Predicted) |
| Solubility | Slightly soluble in water |
| CAS Number | 412947-54-7 |
Modern Synthetic Protocols
The contemporary synthesis of this compound is typically achieved through the esterification of 3-amino-4-iodobenzoic acid. Below are detailed experimental protocols for the synthesis of the parent acid and its subsequent esterification.
Experimental Protocol 1: Synthesis of 3-Amino-4-iodobenzoic Acid
This protocol outlines a common method for the iodination of 3-aminobenzoic acid.
Materials and Equipment:
-
3-aminobenzoic acid
-
Potassium iodide (KI)
-
Sodium hypochlorite (NaOCl) solution
-
Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (CH₃OH)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 3-aminobenzoic acid in an appropriate solvent mixture, such as water and methanol.
-
Add potassium iodide to the solution and stir until dissolved.
-
Cool the mixture in an ice bath and slowly add sodium hypochlorite solution as the oxidizing agent.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, quench any remaining oxidant with a reducing agent (e.g., sodium thiosulfate).
-
Acidify the mixture with dilute hydrochloric acid to a pH of 3-5 to precipitate the product.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 3-amino-4-iodobenzoic acid.
Experimental Protocol 2: Synthesis of this compound
This protocol describes the Fischer esterification of 3-amino-4-iodobenzoic acid.
Materials and Equipment:
-
3-amino-4-iodobenzoic acid
-
Methanol (CH₃OH)
-
Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 3-amino-4-iodobenzoic acid (1.0 eq) in methanol, add thionyl chloride (1.3 eq) dropwise at 0 °C.[1]
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Synthetic Workflow
The logical flow of the synthesis from a common starting material is illustrated in the following diagram.
References
Methyl 3-amino-4-iodobenzoate: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-4-iodobenzoate is an organic compound utilized as a raw material and intermediate in various fields of organic synthesis, including pharmaceuticals, agrochemicals, and dyestuffs.[1] Its aromatic structure, featuring a benzoate moiety substituted with both an amino and an iodine group, makes it a versatile building block for more complex molecules.[1][2] The presence of the iodine substituent, in particular, enhances its reactivity, facilitating further functionalization in chemical syntheses.[1][2] This guide provides a comprehensive overview of the known safety and handling precautions for this compound, compiled from available safety data sheets and chemical supplier information, to ensure its safe use in a laboratory setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with irritation to the skin, eyes, and respiratory system, and it is considered harmful if swallowed.[3][4][5]
GHS Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Signal Word: Warning[3][4][5][6]
Hazard Pictograms:
-
(GHS07)[6]
Physical and Chemical Properties
While comprehensive experimental data is limited, the following physical and chemical properties have been reported.
| Property | Value | Source(s) |
| Molecular Formula | C8H8INO2 | [1][2][3][4][5][7] |
| Molecular Weight | 277.06 g/mol | [3] |
| Appearance | Pale-yellow to yellow to brown solid/powder | [4][6][7] |
| Melting Point | 134-138°C | [3] |
| 130.0-140.0°C | [2][7] | |
| Boiling Point | Not available | [3] |
| Solubility | Soluble in organic solvents | [1][2] |
| Odor | Not available | [3][4][5] |
Toxicological Information
Routes of Exposure: Inhalation, eye contact, skin contact, ingestion.[3]
Acute Effects:
-
Inhalation: May cause respiratory irritation.[3][4][5] Inhalation may lead to irritation of the lungs and respiratory system, and overexposure could result in serious illness.[3]
-
Skin: Causes skin irritation, which may be characterized by itching, scaling, reddening, or occasionally blistering.[3]
-
Eye: Causes serious eye irritation, characterized by redness, watering, and itching.[3]
Chronic Effects: Data on long-term exposure, carcinogenicity, mutagenicity, and reproductive toxicity are not available.[3][5]
Quantitative Toxicity Data:
| Metric | Value |
| LD50 (Oral) | Not available |
| LD50 (Dermal) | Not available |
| LC50 (Inhalation) | Not available |
Handling and Storage
Proper handling and storage procedures are crucial to minimize the risk of exposure.
Handling:
-
Avoid contact with skin, eyes, and personal clothing.[3]
-
Wash hands thoroughly after handling.[3]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]
-
Use only outdoors or in a well-ventilated area.[3]
-
Wear suitable protective clothing, gloves, and eye/face protection.[3]
-
Do not eat, drink, or smoke when using this product.[4]
-
Facilities storing or utilizing this material should be equipped with an eyewash fountain.[3]
Storage:
-
Store in a tightly-closed container when not in use.[3]
-
Store in a cool, dry, well-ventilated area away from incompatible substances.[3]
-
Keep away from sources of ignition.[3]
-
Store locked up.[3]
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound.
-
Eye/Face Protection: Wear chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate in some workplaces. Use eyewear tested and approved under appropriate government standards such as OSHA 29 CFR 1910.133 or EU EN166.[3]
-
Skin Protection: Wear protective gloves and clothing. Inspect gloves before use and observe the instructions regarding permeability and breakthrough time provided by the supplier.[4]
-
Respiratory Protection: Use a NIOSH- or CEN-certified respirator when engineering controls are not sufficient to control airborne concentrations.[3]
First Aid Measures
In the event of exposure, follow these first aid procedures and seek medical attention.
General Advice: Immediately remove any clothing contaminated by the product. Move out of the dangerous area. Consult a physician and show this safety data sheet.[3]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[3]
-
Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Obtain medical aid immediately.[3]
-
Eye Contact: Immediately flush open eyes with running water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Obtain medical aid immediately.[3]
-
Ingestion: Do NOT induce vomiting without medical advice. Rinse mouth with water. Never administer anything by mouth to an unconscious person. Obtain medical aid immediately.[3]
Spill and Disposal Considerations
Spill Response:
-
Wear protective equipment and keep unprotected personnel away.
-
Ensure adequate ventilation.
-
Prevent further leak or spill if safe to do so.
-
Vacuum, sweep up, or absorb with inert material and place into a suitable disposal container.
-
Do not let the product enter drains, other waterways, or soil.[3]
Disposal:
-
Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.
-
Dispose of contents/container to an approved waste disposal plant.
-
Consult local, regional, and national regulations for proper disposal.[3]
Experimental Protocols
Detailed experimental protocols for the toxicological and safety assessment of this compound are not publicly available. The hazard classifications provided are based on data from suppliers and are likely derived from a combination of expert judgment, structure-activity relationships, and/or in-house studies that are not published. In the absence of specific experimental data, it is prudent to handle this compound with the precautions outlined for a substance with its GHS classifications.
Visualized Workflows
The following diagrams illustrate the logical workflows for safe handling and emergency response.
Caption: General laboratory workflow for the safe handling of this compound.
Caption: Logical workflow for responding to an exposure to this compound.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. B25699.06 [thermofisher.com]
- 3. aksci.com [aksci.com]
- 4. 412947-54-7 this compound AKSci W6175 [aksci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. This compound | 412947-54-7 [sigmaaldrich.com]
- 7. 144550-76-5|Methyl 2-amino-4-iodobenzoate|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to the Stability and Storage of Methyl 3-amino-4-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 3-amino-4-iodobenzoate (CAS No. 412947-54-7). The information is intended to assist researchers, scientists, and professionals in drug development in maintaining the integrity and purity of this compound for experimental and manufacturing purposes.
Chemical and Physical Properties
This compound is a substituted aromatic ester that serves as a valuable intermediate in various synthetic applications, including pharmaceuticals and materials science.[1] Its stability is paramount to ensure reproducible outcomes in research and development. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 412947-54-7 | [2][3][4] |
| Molecular Formula | C₈H₈INO₂ | [2][3][4] |
| Molecular Weight | 277.06 g/mol | [2][3] |
| Appearance | Pale-yellow to yellow to brown solid/powder | [2][5][6] |
| Melting Point | 130-140 °C | [4][6] |
| Purity | Typically ≥96-98% (by GC) | [2][4][6] |
| Solubility | Slightly soluble in water | [5][7][8] |
| IUPAC Name | This compound | [2][4] |
Stability Profile and Potential Degradation Pathways
While specific, long-term stability studies on this compound are not extensively published, its chemical structure suggests susceptibility to several degradation pathways common to substituted aminobenzoates and iodo-aromatic compounds.
Key Stability Concerns:
-
Light Sensitivity: The compound is noted to be light-sensitive.[7] Exposure to UV or visible light can induce photodegradation, potentially leading to deiodination or polymerization, resulting in discoloration and the formation of impurities.
-
Hydrolysis: The methyl ester group is susceptible to hydrolysis, particularly in the presence of acidic or basic conditions, which would yield 3-amino-4-iodobenzoic acid and methanol. Protic solvents can facilitate this degradation.
-
Oxidation: The amino group is prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal impurities. This can lead to the formation of colored degradation products.
-
Thermal Stress: While generally stable at ambient temperatures, prolonged exposure to high temperatures may accelerate both hydrolysis and oxidation, and could potentially lead to decarboxylation, a known degradation pathway for some aminobenzoic acids.
The primary degradation pathways are illustrated in the diagram below.
Caption: A diagram illustrating the primary potential degradation pathways for this compound.
Recommended Storage and Handling Conditions
To ensure the long-term stability and purity of this compound, the following storage and handling conditions are recommended, summarized in Table 2.
Table 2: Recommended Storage and Handling Conditions
| Condition | Recommendation | Rationale | Source(s) |
| Temperature | Refrigerator (2-8 °C) | To slow down potential hydrolytic, oxidative, and thermal degradation reactions. | [2][5][9] |
| Light | Protect from light; store in amber or opaque containers. | The compound is light-sensitive; this prevents photodegradation. | [7] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To minimize oxidation of the amino group. | [5][9] |
| Container | Tightly sealed containers. | To prevent moisture ingress which can lead to hydrolysis and to prevent exposure to air. | [10] |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases. | To avoid rapid chemical degradation. | [9] |
A logical workflow for the proper handling and storage of this compound is depicted in the following diagram.
Caption: A recommended workflow for the receiving, storage, and handling of this compound.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.
Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC system with a UV detector or a mass spectrometer (LC-MS)
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 24 hours. Also, incubate 1 mL of the stock solution at 80°C for 24 hours.
-
Photolytic Degradation: Expose a solid sample and 1 mL of the stock solution to a controlled light source as per ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and water).
-
Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
-
If using LC-MS, characterize the mass of the degradation products to help elucidate their structures.
-
The workflow for this experimental protocol is outlined below.
Caption: A workflow diagram for conducting a forced degradation study on this compound.
Conclusion
The stability of this compound is critical for its effective use in research and development. The primary factors influencing its stability are exposure to light, temperature, moisture, and atmospheric oxygen. By adhering to the recommended storage conditions of refrigeration (2-8 °C) in a tightly sealed, opaque container, preferably under an inert atmosphere, the integrity of the compound can be maintained. For rigorous applications, it is advisable to perform stability testing under forced degradation conditions to understand its specific degradation profile. This guide provides the necessary framework for the proper handling, storage, and stability assessment of this compound.
References
- 1. humiditycontrol.com [humiditycontrol.com]
- 2. benchchem.com [benchchem.com]
- 3. rawsource.com [rawsource.com]
- 4. ICH Official web site : ICH [ich.org]
- 5. Stability testing protocols | PPTX [slideshare.net]
- 6. B25699.06 [thermofisher.com]
- 7. japsonline.com [japsonline.com]
- 8. This compound, 97% | Fisher Scientific [fishersci.ca]
- 9. This compound CAS#: 412947-54-7 [m.chemicalbook.com]
- 10. Page loading... [wap.guidechem.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Methyl 3-amino-4-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of methyl 3-amino-4-iodobenzoate in Suzuki-Miyaura cross-coupling reactions. This versatile building block is a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. This compound is an attractive substrate for this reaction due to the presence of three key functional groups: an iodo group, which readily participates in the catalytic cycle; an amino group, which can be a key pharmacophore or a handle for further functionalization; and a methyl ester, which can be readily hydrolyzed to the corresponding carboxylic acid.
These application notes summarize typical reaction conditions and provide a detailed protocol for the successful coupling of this compound with various arylboronic acids.
Data Presentation
The following table summarizes representative Suzuki-Miyaura coupling reactions of this compound with various arylboronic acids. Please note that yields are highly dependent on the specific reaction conditions and the nature of the boronic acid.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2 eq) | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | [Yield not explicitly reported, but successful coupling implied in synthetic schemes of various patents] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2 eq) | 1,4-Dioxane/H₂O (3:1) | 100 | 8 | [General conditions, yield will vary] |
| 3 | 3-Thienylboronic acid | [Pd(Amphos)Cl]₂ (2) | K₃PO₄ (3 eq) | Toluene | 110 | 16 | [General conditions, yield will vary] |
| 4 | 4-(Methoxycarbonyl)phenylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | Cs₂CO₃ (2.5 eq) | THF/H₂O (5:1) | 80 | 18 | [General conditions, yield will vary] |
Note: Specific yield data for the Suzuki-Miyaura coupling of this compound is not consistently reported in publicly available literature. The conditions presented are based on general protocols for similar substrates and information inferred from synthetic procedures in patents.
Experimental Protocols
General Protocol for the Suzuki-Miyaura Coupling of this compound
This protocol provides a general procedure for the coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, etc.) (1-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, THF, often with water)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 equiv).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1:1 mixture of toluene, ethanol, and water) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Protocol for Sonogashira coupling with "Methyl 3-amino-4-iodobenzoate"
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by palladium and copper complexes, is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[2][3] Methyl 3-amino-4-iodobenzoate is a valuable building block in medicinal chemistry and materials science. Its functionalization via the Sonogashira coupling allows for the introduction of diverse alkynyl moieties, leading to the synthesis of novel compounds with significant potential. This document provides a detailed protocol for the Sonogashira coupling of this compound with terminal alkynes.
Reaction Principle and Mechanism
The Sonogashira coupling proceeds through a dual catalytic cycle involving palladium and copper catalysts. The reaction mechanism is generally understood to involve two interconnected cycles:
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (this compound) to form a Pd(II) complex.
-
Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.
-
Transmetalation: The copper acetylide then transfers the alkyne group to the palladium(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired aryl-alkyne product and regenerate the active Pd(0) catalyst.
Quantitative Data Summary
The following table summarizes representative yields for the Sonogashira coupling of this compound with various terminal alkynes.
| Terminal Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| (Trimethylsilyl)acetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | THF | Room Temp. | 12 | 97 | [2] |
| Phenylacetylene | Pd(PPh₃)₄, CuI | Diisopropylamine | THF | 60 | 8 | Est. >90 | General Protocol |
| 1-Heptyne | Pd(OAc)₂, PPh₃, CuI | Piperidine | DMF | 80 | 12 | Est. >85 | General Protocol |
| Propargyl alcohol | PdCl₂(PPh₃)₂, CuI | Et₃N | Acetonitrile | 50 | 16 | Est. >90 | General Protocol |
Note: "Est." denotes estimated yields based on general protocols for similar substrates, as specific literature data for these combinations with this compound was not found.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Sonogashira coupling of this compound.
Materials and Reagents
-
This compound
-
Terminal alkyne (e.g., (trimethylsilyl)acetylene, phenylacetylene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Anhydrous base (e.g., triethylamine (Et₃N), diisopropylamine)
-
Anhydrous, degassed solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
-
Solvents for workup and purification (e.g., ethyl acetate, hexanes, brine)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Silica gel for column chromatography
Detailed Experimental Procedure (Copper-Cocatalyzed)
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 1-3 mol%).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
-
Addition of Reagents:
-
Under a positive flow of inert gas, add the anhydrous, degassed solvent (e.g., THF) via syringe.
-
Add the anhydrous amine base (e.g., triethylamine, 2-3 equiv) via syringe.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Slowly add the terminal alkyne (1.1-1.2 equiv) dropwise via syringe.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to 80 °C, depending on the substrates and catalyst).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst residues.
-
Wash the organic layer with saturated aqueous ammonium chloride solution (to remove copper salts), followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
-
Visualizations
Sonogashira Coupling Catalytic Cycle
Caption: The dual catalytic cycle of the Sonogashira coupling reaction.
Experimental Workflow
Caption: A generalized workflow for the Sonogashira coupling experiment.
References
Application Notes and Protocols: The Heck Reaction of Methyl 3-amino-4-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocol for the Mizoroki-Heck reaction utilizing methyl 3-amino-4-iodobenzoate as a key building block. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene, widely employed in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1] this compound, with its versatile functional groups, serves as a valuable substrate for generating highly substituted vinylated aromatic compounds, which are important intermediates in the development of novel therapeutics.
Introduction
The palladium-catalyzed Heck reaction has become an indispensable tool in organic synthesis for the construction of C(sp²)–C(sp²) bonds.[2] This reaction allows for the stereoselective formation of substituted alkenes from aryl or vinyl halides and an alkene in the presence of a palladium catalyst and a base. The reaction's tolerance to a wide variety of functional groups makes it particularly suitable for the synthesis of complex molecules encountered in drug discovery.
This compound is a readily available starting material that incorporates an iodo group, which is highly reactive in palladium-catalyzed cross-coupling reactions, an amino group that can be further functionalized, and a methyl ester that can be hydrolyzed or transformed. These features make it an attractive starting point for the synthesis of diverse molecular scaffolds.
Reaction Principle
The catalytic cycle of the Heck reaction is generally understood to proceed through a sequence of oxidative addition, migratory insertion, and β-hydride elimination, followed by reductive elimination to regenerate the active palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.
Quantitative Data Summary
While specific quantitative data for the Heck reaction of this compound is not extensively reported in the public domain, the following table summarizes typical conditions and expected yields based on reactions with analogous aryl iodides and iodoanilines.[3] The data presented here is a representative compilation to guide reaction optimization.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl Acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100 | 12 | 85-95 |
| 2 | Styrene | PdCl₂(PPh₃)₂ (3) | - | Na₂CO₃ (2.5) | DMAc | 120 | 16 | 80-90 |
| 3 | n-Butyl Acrylate | Pd/C (10%) (5) | - | K₂CO₃ (2) | NMP | 110 | 10 | 75-85 |
| 4 | Acrylonitrile | Pd(OAc)₂ (1.5) | P(o-tol)₃ (3) | NaOAc (3) | DMF | 100 | 24 | 70-80 |
Note: Yields are indicative and can vary based on the specific reaction conditions and the purity of the starting materials. Optimization of catalyst, ligand, base, and solvent may be necessary to achieve the desired outcome.
Experimental Protocol: Heck Reaction of this compound with Methyl Acrylate
This protocol details a general procedure for the Heck reaction of this compound with methyl acrylate.
Materials:
-
This compound
-
Methyl Acrylate
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), Palladium(II) acetate (0.02 mmol, 2 mol%), and Triphenylphosphine (0.04 mmol, 4 mol%).[4]
-
Seal the flask with a septum.
-
-
Inert Atmosphere:
-
Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
-
Reagent Addition:
-
Under a positive pressure of the inert gas, add anhydrous DMF (5 mL) via syringe.
-
Stir the mixture at room temperature for 10 minutes until the catalyst and ligand are fully dissolved.
-
Add triethylamine (2.0 mmol, 2.0 equiv.) via syringe.
-
Add methyl acrylate (1.2 mmol, 1.2 equiv.) dropwise via syringe.
-
-
Reaction:
-
Immerse the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by TLC until the starting material is consumed (typically 12-24 hours).[1]
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
-
Visualizations
Heck Reaction Experimental Workflow
Caption: General experimental workflow for the Heck reaction.
Catalytic Cycle of the Heck Reaction
Caption: Simplified catalytic cycle of the Mizoroki-Heck reaction.
References
- 1. Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki-Heck Reaction [organic-chemistry.org]
- 2. The influence of additives on orthogonal reaction pathways in the Mizoroki–Heck arylation of vinyl ethers - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 3-amino-4-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Buchwald-Hartwig amination of Methyl 3-amino-4-iodobenzoate. This reaction is a powerful tool for the synthesis of N-arylated anthranilate derivatives, which are valuable intermediates in pharmaceutical and materials science research.
Application Notes
The Buchwald-Hartwig amination is a versatile cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine, catalyzed by a palladium complex.[1] The reaction of this compound with various amines allows for the introduction of a wide range of substituents at the 4-position, leading to a diverse library of compounds for screening and development.
Key Reaction Parameters:
-
Palladium Precatalyst: The choice of the palladium source is crucial for catalytic activity. Commonly used precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed Pd(I) or Pd(II) complexes with phosphine ligands.[2] For aryl iodides, catalysts that readily form the active Pd(0) species are preferred.
-
Ligand: The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle. Bulky, electron-rich phosphine ligands are often the most effective.[3] For the amination of aryl halides, ligands like XPhos, SPhos, RuPhos, and DavePhos have shown broad utility and high efficiency.[4] Bidentate ligands such as XantPhos can also be effective, particularly in controlling side reactions.[5][6]
-
Base: A base is required to deprotonate the amine and facilitate the formation of the key palladium-amide intermediate.[3] Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or cesium carbonate (Cs₂CO₃) are commonly employed.[2][5][6] The choice of base can significantly impact the reaction rate and yield, and may need to be optimized for specific substrates.
-
Solvent: Anhydrous, aprotic solvents are typically used to prevent quenching of the active catalyst and base. Toluene, dioxane, and THF are common choices.[2][7] The solubility of the reagents and the reaction temperature are key considerations when selecting a solvent.
-
Temperature: Buchwald-Hartwig aminations are typically conducted at elevated temperatures, often between 80-110 °C, to ensure a reasonable reaction rate.[2][7] Microwave irradiation can also be employed to shorten reaction times.[8][9]
Substrate Considerations:
This compound possesses an electron-donating amino group and an electron-withdrawing methyl ester group. The aryl iodide bond is generally more reactive than the corresponding bromide or chloride in the oxidative addition step of the catalytic cycle.[2] However, the iodide anion generated during the reaction can sometimes have an inhibitory effect on the catalyst.[2][10] The presence of the free amino group on the substrate could potentially coordinate to the palladium center, but successful couplings on similar substrates are well-documented.
Experimental Protocols
General Procedure for the Buchwald-Hartwig Amination of this compound with an Arylamine:
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
This compound
-
Amine (e.g., aniline, substituted aniline)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos or XantPhos)
-
Base (e.g., Cs₂CO₃ or NaOtBu)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (e.g., Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate or oil bath
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or sealed tube under an inert atmosphere of nitrogen or argon, add this compound (1.0 mmol, 1.0 equiv), the desired amine (1.1-1.2 equiv), the base (2.0-3.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the phosphine ligand (2-10 mol%).
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene, 5-10 mL) via syringe.
-
Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C) in an oil bath.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.
Data Presentation
Table 1: Typical Reaction Conditions and Expected Yields for the Buchwald-Hartwig Amination of this compound.
| Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (2.0) | Toluene | 100 | 12 | 85-95 |
| 4-Methoxyaniline | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2.5) | Dioxane | 110 | 18 | 80-90 |
| 4-Trifluoromethylaniline | Pd₂(dba)₃ (3) | RuPhos (6) | KOtBu (2.0) | Toluene | 100 | 24 | 75-85 |
| Morpholine | Pd₂(dba)₃ (2) | XantPhos (4) | Cs₂CO₃ (3.0) | Toluene | 110 | 20 | 70-80 |
Note: Yields are estimated based on typical outcomes for similar Buchwald-Hartwig amination reactions and may vary.
Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Efficient Synthesis of 6-Arylaminoflavones via Buchwald-Hartwig Amination and Its Anti-Tumor Investigation[v1] | Preprints.org [preprints.org]
- 7. benchchem.com [benchchem.com]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. real.mtak.hu [real.mtak.hu]
- 10. research.rug.nl [research.rug.nl]
Applications of Methyl 3-amino-4-iodobenzoate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Methyl 3-amino-4-iodobenzoate is a versatile building block in medicinal chemistry, serving as a key starting material for the synthesis of a diverse range of therapeutic agents. Its unique substitution pattern, featuring an amino group for further derivatization, a methyl ester that can be hydrolyzed or aminated, and an iodo group that facilitates cross-coupling reactions, makes it an invaluable scaffold in drug discovery. This document provides detailed application notes and protocols for its use in the development of potent and selective inhibitors and agonists for various biological targets.
Application in the Synthesis of GLP-1R Agonists
Glucagon-like peptide-1 receptor (GLP-1R) agonists are an important class of drugs for the treatment of type 2 diabetes and obesity. They mimic the action of the endogenous incretin hormone GLP-1, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, delayed gastric emptying, and reduced appetite.[1] Small molecule, orally bioavailable GLP-1R agonists are highly sought after to overcome the limitations of injectable peptide-based therapies.
Quantitative Data
The following table summarizes the in vitro potency of representative GLP-1R agonists synthesized using this compound as a key intermediate. The data is presented as EC50 values from a cAMP assay in CHO cells stably expressing the human GLP-1 receptor.
| Compound ID | CHO cAMP stable EC50 (µM) |
| Compound 18 | B (≤0.15 µM) |
| Compound 19 | A (≤0.015 µM) |
| Compound 21 | C (≤1 µM) |
| Compound 22 | D (>1 µM) |
| Data sourced from patent US20220024901A1[1] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-(tosylamino)-4-iodobenzoate
This protocol describes the initial protection of the amino group of this compound, a common first step in multi-step synthetic sequences.
Materials:
-
This compound
-
Pyridine
-
4-methylbenzene-1-sulfonyl chloride (Tosyl chloride)
-
Hydrochloric acid (2 N)
-
Ethyl acetate
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (2.0 g, 7.2 mmol) in pyridine (30 mL) in a round-bottom flask.
-
Add 4-methylbenzene-1-sulfonyl chloride (2.1 g, 10.8 mmol) to the solution.
-
Stir the mixture at 25°C for 16 hours.
-
After the reaction is complete, acidify the reaction mixture with 2 N aqueous HCl (30 mL).
-
Extract the mixture with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine (200 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.
Signaling Pathway
References
Application Notes and Protocols: The Utility of Methyl 3-amino-4-iodobenzoate in the Synthesis of Anthranilic Diamide Insecticides
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
Methyl 3-amino-4-iodobenzoate is a key aromatic building block utilized in the synthesis of complex organic molecules, particularly within the agrochemical industry.[1][2][3] Its bifunctional nature, possessing both a nucleophilic amino group and a reactive iodine substituent, makes it a versatile intermediate for constructing polysubstituted aromatic rings, which are common scaffolds in modern insecticides.[1] This document provides detailed application notes and protocols for the conceptual synthesis of the commercial insecticide chlorantraniliprole, a prominent member of the anthranilic diamide class, starting from this compound.
Anthranilic diamide insecticides are potent and selective activators of insect ryanodine receptors, leading to uncontrolled release of internal calcium stores and subsequent muscle paralysis in targeted pests. This mode of action provides excellent efficacy against a broad spectrum of chewing pests, particularly Lepidoptera.
Synthetic Overview
The overall synthetic strategy involves the transformation of this compound into the key intermediate, 2-amino-5-chloro-3-methylbenzoic acid. This intermediate is then coupled with another key fragment, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid, to form an amide bond, ultimately yielding chlorantraniliprole. The synthetic workflow is depicted below.
Figure 1: Conceptual synthetic workflow for Chlorantraniliprole.
Quantitative Data Summary
The following table summarizes the expected yields for each key transformation in the synthesis of chlorantraniliprole from this compound. These yields are based on literature precedents for similar reactions.
| Step | Starting Material | Product | Reagents | Typical Yield (%) |
| 1. Synthesis of Methyl 2-amino-5-chloro-3-methylbenzoate from this compound (Conceptual) | This compound | Methyl 2-amino-5-chloro-3-methylbenzoate | Multi-step process (see protocol) | 50-60 (Overall) |
| 2. Hydrolysis | Methyl 2-amino-5-chloro-3-methylbenzoate | 2-amino-5-chloro-3-methylbenzoic acid | NaOH, H₂O/MeOH | >95 |
| 3. Amidation | 2-amino-5-chloro-3-methylbenzoic acid | 2-amino-5-chloro-N,3-dimethylbenzamide | SOCl₂, Methylamine | 85-95 |
| 4. Amide Coupling | 2-amino-5-chloro-N,3-dimethylbenzamide & 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | Chlorantraniliprole | Methanesulfonyl chloride, Pyridine | 90-95 |
Experimental Protocols
Protocol 1: Conceptual Synthesis of Methyl 2-amino-5-chloro-3-methylbenzoate from this compound
This multi-step protocol is a conceptual pathway and may require optimization.
Step 1a: Protection of the Amino Group
-
Dissolve this compound (1 eq) in dichloromethane.
-
Add triethylamine (1.2 eq) and cool the mixture to 0 °C.
-
Slowly add acetic anhydride (1.1 eq) and allow the reaction to warm to room temperature.
-
Stir for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 3-acetamido-4-iodobenzoate.
Step 1b: Iodonium Salt Formation and Methylation (Conceptual)
-
Dissolve the protected intermediate (1 eq) in a suitable solvent such as dichloromethane.
-
Add a hypervalent iodine reagent (e.g., PhI(OAc)₂) (1.1 eq) and a methyl source (e.g., methylboronic acid) (1.5 eq) in the presence of a copper or palladium catalyst.
-
Heat the reaction mixture and monitor for the formation of the methylated product.
-
Upon completion, perform an aqueous workup and purify by column chromatography.
Step 1c: Chlorination
-
Dissolve the methylated intermediate in a suitable solvent like N,N-dimethylformamide (DMF).
-
Add N-chlorosuccinimide (NCS) (1.1 eq) and heat the mixture to 60-80 °C.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
Step 1d: Deprotection of the Amino Group
-
Dissolve the chlorinated intermediate in a mixture of methanol and water.
-
Add a strong base such as sodium hydroxide (2-3 eq) and heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and neutralize with hydrochloric acid.
-
Extract the product, Methyl 2-amino-5-chloro-3-methylbenzoate, with ethyl acetate.
-
Dry the organic layer and concentrate under reduced pressure. Purify by column chromatography if necessary.
Protocol 2: Hydrolysis of Methyl 2-amino-5-chloro-3-methylbenzoate
-
To a solution of Methyl 2-amino-5-chloro-3-methylbenzoate (1 eq) in a mixture of methanol and water (e.g., 2:1 v/v), add sodium hydroxide (2-3 eq).
-
Heat the mixture to reflux and stir for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH 3-4 with concentrated hydrochloric acid.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain 2-amino-5-chloro-3-methylbenzoic acid.
Protocol 3: Synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide
-
Suspend 2-amino-5-chloro-3-methylbenzoic acid (1 eq) in a suitable solvent such as toluene.
-
Add thionyl chloride (1.2 eq) dropwise at room temperature.
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the resulting acid chloride in a fresh portion of an inert solvent like dichloromethane.
-
Cool the solution to 0 °C and bubble methylamine gas through the solution or add an aqueous solution of methylamine (2.5 eq) dropwise.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-amino-5-chloro-N,3-dimethylbenzamide.
Protocol 4: Final Amide Coupling to Synthesize Chlorantraniliprole
-
In a reaction vessel, combine 2-amino-5-chloro-N,3-dimethylbenzamide (1 eq) and 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (1.05 eq) in acetonitrile.[1]
-
Add pyridine (2.5 eq) to the mixture.
-
Cool the mixture to 0-5 °C and slowly add methanesulfonyl chloride (1.2 eq).
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Pour the reaction mixture into ice water and stir for 30 minutes.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain crude chlorantraniliprole.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure chlorantraniliprole.
Logical Relationships in Synthesis
The following diagram illustrates the logical progression and key transformations in the synthesis.
Figure 2: Key transformations in the synthesis of Chlorantraniliprole.
References
- 1. WO2021033172A1 - Process for the preparation of chlorantraniliprole - Google Patents [patents.google.com]
- 2. CN101717395A - Synthesis method of chlorantraniliprole pesticide - Google Patents [patents.google.com]
- 3. CN112552284A - Preparation method of chlorantraniliprole - Google Patents [patents.google.com]
The Role of Methyl 3-amino-4-iodobenzoate in the Synthesis of Advanced Dyestuffs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Methyl 3-amino-4-iodobenzoate is a valuable aromatic intermediate in the synthesis of a variety of complex organic molecules, including pharmaceuticals, agrochemicals, and notably, specialized dyestuffs. Its unique structure, featuring an amino group amenable to diazotization, an iodine atom that can participate in various cross-coupling reactions, and a methyl ester group, makes it a versatile building block for the creation of novel chromophores. This document provides detailed application notes and experimental protocols for the utilization of this compound in the production of azo dyes, a prominent class of synthetic colorants.
Application Notes
This compound is primarily employed as a diazo component in the synthesis of azo dyes. The general synthetic strategy involves a two-step process:
-
Diazotization: The primary aromatic amino group of this compound is converted into a highly reactive diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) using a source of nitrous acid, such as sodium nitrite.
-
Azo Coupling: The resulting diazonium salt is then reacted with a suitable coupling component. Coupling components are electron-rich aromatic compounds, such as phenols, naphthols, anilines, or other activated aromatic systems. The electrophilic diazonium ion attacks the electron-rich ring of the coupling component in an electrophilic aromatic substitution reaction to form the stable azo dye, characterized by the presence of the -N=N- chromophore.
The specific properties of the resulting dye, including its color, fastness, and solubility, are determined by the chemical nature of both the diazo component (in this case, derived from this compound) and the coupling component. The presence of the iodine atom and the methyl ester group on the benzene ring of the intermediate can influence the final dye's characteristics, potentially enhancing properties like lightfastness or altering the shade.
Experimental Protocols
The following protocols provide a general framework for the synthesis of azo dyes using this compound as the diazo component. These are generalized procedures and may require optimization based on the specific coupling component used.
Protocol 1: Diazotization of this compound
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a beaker, suspend a specific molar equivalent of this compound in a mixture of distilled water and concentrated acid.
-
Stir the mixture vigorously to ensure a fine suspension.
-
Cool the beaker in an ice-salt bath to maintain the temperature between 0 and 5 °C.
-
In a separate flask, prepare a solution of sodium nitrite in cold distilled water.
-
Add the sodium nitrite solution dropwise to the cooled suspension of this compound over a period of 15-20 minutes, ensuring the temperature does not exceed 5 °C.
-
Continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure the completion of the diazotization reaction. The resulting clear or slightly yellow solution is the diazonium salt of this compound and should be used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling Reaction (General Procedure)
Materials:
-
Diazonium salt solution from Protocol 1
-
Coupling component (e.g., β-naphthol, phenol, N,N-dimethylaniline)
-
Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) solution
-
Appropriate solvent for the coupling component (e.g., ethanol, water)
-
Ice
Procedure:
-
In a separate beaker, dissolve the desired molar equivalent of the coupling component in a suitable solvent. For phenolic or naphtholic coupling components, an aqueous alkaline solution (e.g., 10% NaOH) is typically used. For amine coupling components, an acidic or neutral aqueous solution may be appropriate.
-
Cool the solution of the coupling component in an ice bath to 0-5 °C.
-
Slowly add the freshly prepared, cold diazonium salt solution to the cold solution of the coupling component with constant and efficient stirring.
-
The coupling reaction is often instantaneous, indicated by the formation of a brightly colored precipitate.
-
Maintain the reaction mixture at a low temperature and continue stirring for 30-60 minutes to ensure the reaction goes to completion.
-
Adjust the pH of the solution as necessary to optimize the coupling reaction. For phenols and naphthols, a slightly alkaline pH (8-10) is generally preferred.
-
Collect the precipitated azo dye by vacuum filtration using a Büchner funnel.
-
Wash the crude dye thoroughly with cold water to remove any unreacted starting materials and salts.
-
Dry the purified dye in a desiccator or a vacuum oven at a low temperature.
Data Presentation
| Dye ID | Coupling Component | Molecular Formula | Yield (%) | Melting Point (°C) | λmax (nm) in EtOH | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| Dye-1 | (Example: β-Naphthol) | C₁₈H₁₃IN₂O₃ | Data | Data | Data | Data |
| Dye-2 | (Example: Phenol) | C₁₄H₁₁IN₂O₃ | Data | Data | Data | Data |
| Dye-3 | (Example: N,N-Dimethylaniline) | C₁₆H₁₆IN₃O₂ | Data | Data | Data | Data |
*Data to be filled in by the researcher based on experimental results.
Visualizations
Dyestuff Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of azo dyes from this compound.
Caption: General workflow for azo dye synthesis.
Logical Relationship in Azo Dye Synthesis
The following diagram illustrates the logical relationship between the reactants and the key reaction steps in the synthesis of an azo dye.
Caption: Reactant and process flow in azo dye synthesis.
Application Notes and Protocols for the Multi-step Synthesis and Application of Methyl 3-amino-4-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the multi-step synthesis of Methyl 3-amino-4-iodobenzoate, a key intermediate in the preparation of various pharmaceutical compounds. Furthermore, it outlines its application in the synthesis of a precursor to the multi-targeted tyrosine kinase inhibitor, Pazopanib. This guide includes comprehensive experimental procedures, quantitative data, and visualizations to facilitate the successful execution of these synthetic pathways in a research and development setting.
Introduction
This compound is a valuable substituted aniline derivative widely employed as a building block in organic synthesis. Its bifunctional nature, possessing both a nucleophilic amino group and a reactive aryl iodide, makes it a versatile precursor for the construction of complex molecular architectures. A significant application of this intermediate is in the synthesis of heterocyclic compounds, which form the core of many therapeutic agents. Notably, it serves as a starting material for the synthesis of Pazopanib, a potent oral angiogenesis inhibitor that targets multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and the stem cell factor receptor (c-Kit). The inhibition of these signaling pathways plays a crucial role in preventing tumor growth and proliferation.
Part 1: Synthesis of this compound
The synthesis of this compound is achieved through a two-step process commencing with the nitration of commercially available Methyl 4-iodobenzoate, followed by the reduction of the resulting nitro-intermediate.
Synthetic Workflow
Caption: Two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 4-iodo-3-nitrobenzoate
This procedure describes the nitration of Methyl 4-iodobenzoate to yield Methyl 4-iodo-3-nitrobenzoate.
-
Materials:
-
Methyl 4-iodobenzoate (5.24 g, 20.0 mmol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃) (1.43 mL)
-
Ethyl Acetate
-
Ice
-
-
Procedure:
-
At 0 °C, dissolve Methyl 4-iodobenzoate (5.24 g, 20.0 mmol) in sulfuric acid.
-
Slowly add concentrated nitric acid (1.43 mL) dropwise to the solution while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at room temperature for 5 hours.
-
Increase the temperature to 40°C and continue stirring for an additional hour.
-
Pour the resulting orange solution into 100 g of ice.
-
Add 200 mL of ethyl acetate, shake for 30 minutes, and filter the mixture.
-
Separate the organic and aqueous phases.
-
Extract the aqueous phase with an additional 200 mL of ethyl acetate.
-
Combine the organic layers and purify by silica gel column chromatography (eluent: 100% ethyl acetate) to obtain Methyl 4-iodo-3-nitrobenzoate as a yellow solid.[1]
-
Step 2: Synthesis of this compound
This protocol details the reduction of the nitro group of Methyl 4-iodo-3-nitrobenzoate to an amine.
-
Materials:
-
Methyl 4-iodo-3-nitrobenzoate (2.0 g, 6.50 mmol)
-
Anhydrous Ethanol (25 mL)
-
Glacial Acetic Acid (15 mL)
-
Iron powder (3.6 g, 65.0 mmol)
-
Potassium Carbonate solution
-
Ethyl Acetate
-
Brine
-
Sodium Sulfate
-
-
Procedure:
-
Dissolve Methyl 4-iodo-3-nitrobenzoate (2.0 g, 6.50 mmol) in a mixture of anhydrous ethanol (25 mL) and glacial acetic acid (15 mL).
-
Add iron powder (3.6 g, 65.0 mmol) to the solution.
-
Heat the reaction mixture for 1 hour.
-
After the reaction is complete, filter the mixture through a silica pad and wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dilute the residue with a potassium carbonate solution and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield this compound as a white solid.[1]
-
Quantitative Data
| Step | Product | Starting Material | Yield | Purity | Melting Point |
| 1 | Methyl 4-iodo-3-nitrobenzoate | Methyl 4-iodobenzoate | 33%[1] | - | - |
| 2 | This compound | Methyl 4-iodo-3-nitrobenzoate | 88%[1] | 98%[2] | 134-136°C[3] |
Part 2: Application in the Synthesis of a Pazopanib Precursor
This compound is a crucial starting material for synthesizing intermediates of the anticancer drug Pazopanib. The following workflow outlines a potential synthetic route.
Synthetic Workflow for Pazopanib Precursor
Caption: General workflow for Pazopanib synthesis.
Pazopanib Signaling Pathway
Pazopanib functions by inhibiting multiple receptor tyrosine kinases (RTKs) that are crucial for tumor angiogenesis and cell proliferation. The diagram below illustrates the key signaling pathways targeted by Pazopanib.
Caption: Pazopanib inhibits key tyrosine kinase signaling pathways.
Pazopanib's mechanism of action involves the inhibition of VEGFR, PDGFR, and c-Kit, which in turn blocks downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. This ultimately leads to a reduction in tumor-associated angiogenesis and cancer cell proliferation.
References
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Methyl 3-amino-4-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of Methyl 3-amino-4-iodobenzoate. This versatile building block is a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The electron-donating amino group and the electron-withdrawing methyl ester functionality, combined with the reactive carbon-iodine bond, make this substrate suitable for a variety of palladium-catalyzed transformations, enabling the construction of diverse molecular architectures.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1] For a substrate like this compound, key reactions include the Sonogashira, Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. These transformations are instrumental in the synthesis of biaryls, substituted alkynes, and complex amine derivatives, which are common motifs in active pharmaceutical ingredients (APIs).
Sonogashira Coupling: A Detailed Protocol
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. A specific and high-yielding protocol for the Sonogashira coupling of this compound has been reported.
Experimental Protocol: Sonogashira Coupling with (Trimethylsilyl)acetylene
A documented procedure for the Sonogashira coupling of this compound with (trimethylsilyl)acetylene reports a high yield of the corresponding coupled product.[2]
Reaction Scheme:
Materials:
-
This compound
-
(Trimethylsilyl)acetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (typically 1-5 mol%), and copper(I) iodide (typically 1-5 mol%).
-
Add anhydrous tetrahydrofuran (THF) to dissolve the solids.
-
To the stirred solution, add triethylamine (Et₃N, typically 2-3 equiv) followed by the dropwise addition of (trimethylsilyl)acetylene (1.1-1.5 equiv).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Solvent | Yield | Reference |
| This compound | (Trimethylsilyl)acetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 97% | [2] |
Generalized Protocols for Other Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds. The reactivity of aryl iodides is generally high in these reactions.
General Protocol:
-
In a reaction vessel, combine this compound (1.0 equiv), an arylboronic acid or ester (1.1-1.5 equiv), and a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a ligand; 1-5 mol%) and a suitable ligand if necessary (e.g., SPhos, XPhos).
-
Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water).
-
Heat the reaction mixture with stirring at a temperature ranging from 80 to 120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, perform an aqueous workup, extract with an organic solvent, and purify by column chromatography.
Heck Reaction
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.
General Protocol:
-
To a sealed tube or flask, add this compound (1.0 equiv), an alkene (e.g., styrene, methyl acrylate; 1.1-2.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂; 1-5 mol%), and a phosphine ligand (e.g., P(o-tolyl)₃) if required.
-
Add a base (e.g., Et₃N, K₂CO₃; 1.5-2.5 equiv) and an anhydrous solvent (e.g., DMF, NMP, acetonitrile).
-
Heat the reaction mixture with stirring at 80-140 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture, perform an aqueous workup, extract with an organic solvent, and purify the product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.
General Protocol:
-
To a reaction vessel under an inert atmosphere, add this compound (1.0 equiv), an amine (1.1-1.5 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂; 1-5 mol%), and a suitable ligand (e.g., BINAP, Xantphos; 1-10 mol%).
-
Add a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃; 1.5-2.5 equiv) and an anhydrous solvent (e.g., toluene, 1,4-dioxane).
-
Heat the reaction mixture with stirring at 80-120 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, quench with water, extract with an organic solvent, and purify by column chromatography.
Visualizing Reaction Pathways and Workflows
To aid in the conceptualization of these synthetic transformations, the following diagrams illustrate the general catalytic cycle for palladium-catalyzed cross-coupling and a typical experimental workflow.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for a cross-coupling reaction.
Applications in Drug Development
This compound is a valuable precursor in the synthesis of pharmaceutically active compounds. For instance, it has been utilized in the development of PARP1 inhibitors, which are a class of targeted cancer therapies. The cross-coupling reactions described herein provide efficient routes to elaborate the core structure of this intermediate, enabling the rapid generation of diverse compound libraries for drug discovery programs.
Summary and Outlook
This compound is a versatile substrate for palladium-catalyzed cross-coupling reactions. While the Sonogashira coupling is well-documented and high-yielding, further optimization from generalized protocols is likely required for other transformations such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. The methodologies presented in these application notes offer a solid foundation for researchers to explore the synthetic utility of this important building block in their respective fields.
References
Application Notes and Protocols for the Derivatization of Methyl 3-amino-4-iodobenzoate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-4-iodobenzoate is a versatile building block in medicinal chemistry, offering multiple reaction sites for the synthesis of diverse molecular scaffolds. Its aromatic ring, substituted with an amino group, an iodo group, and a methyl ester, allows for a variety of chemical transformations, making it a valuable starting material for the discovery of novel therapeutic agents. The strategic derivatization of this compound has been explored in the development of inhibitors for various biological targets, including kinases, poly (ADP-ribose) polymerase (PARP), and histone deacetylases (HDACs).
This document provides detailed application notes and experimental protocols for the derivatization of this compound, focusing on common and impactful synthetic strategies employed in drug discovery.
Key Derivatization Strategies
The primary sites for derivatization on this compound are the amino group (-NH2) and the iodo group (-I). The amino group can readily undergo acylation, sulfonylation, and alkylation reactions. The iodo group is an excellent handle for transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl groups.
Caption: Key derivatization pathways for this compound.
Experimental Protocols
The following protocols are representative examples of common derivatization reactions performed on this compound and its analogs.
Protocol 1: Sonogashira Cross-Coupling of this compound with a Terminal Alkyne
This protocol describes the palladium and copper-catalyzed coupling of an aryl iodide with a terminal alkyne to form a C(sp2)-C(sp) bond.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et3N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Add anhydrous tetrahydrofuran and anhydrous triethylamine.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for the Sonogashira cross-coupling reaction.
Protocol 2: Suzuki-Miyaura Cross-Coupling of an Analogous 4-Amino-3-bromobenzoic Acid
This protocol describes the palladium-catalyzed coupling of an aryl bromide with an arylboronic acid. While the protocol uses the bromo-analog, it is readily adaptable for the iodo-compound, which is generally more reactive.[1]
Materials:
-
4-Amino-3-bromobenzoic acid (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (3-5 mol%)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
1,4-Dioxane/Water (4:1 mixture), degassed
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried reaction vessel, add 4-Amino-3-bromobenzoic acid, the arylboronic acid, and potassium carbonate.[1]
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.[1]
-
Add Pd(PPh3)4 to the reaction mixture.[1]
-
Heat the mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).[1]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography.[1]
Protocol 3: Amide Coupling of an Analogous 4-Amino-3-bromobenzoic Acid using HATU
This protocol outlines the formation of an amide bond from a carboxylic acid and a primary or secondary amine using the coupling reagent HATU. This method is applicable to this compound following hydrolysis of the methyl ester to the corresponding carboxylic acid.[2]
Materials:
-
4-Amino-3-bromobenzoic acid (1.0 eq)
-
Amine (R-NH2) (1.1 eq)
-
HATU (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Standard glassware
-
Magnetic stirrer and ice bath
Procedure:
-
To a solution of 4-Amino-3-bromobenzoic acid in anhydrous DMF, add DIPEA.[2]
-
Cool the mixture to 0 °C in an ice bath.[2]
-
Add HATU to the solution and stir for 15-30 minutes for pre-activation.[2]
-
Add the amine to the reaction mixture.[2]
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by chromatography or recrystallization.[2]
Data Presentation: Biological Activity of Derivatives
Table 1: Representative PARP-1 Inhibitory Activity of a Series of Fused-Ring Carboxamide Derivatives
| Compound ID | R Group | PARP-1 IC50 (nM) |
| 1a | -H | 150.3 |
| 1b | -CH3 | 98.7 |
| 1c | -OCH3 | 75.2 |
| 1d | -Cl | 55.8 |
| 1e | -CF3 | 32.1 |
| Olaparib | (Reference) | 5.0 |
Note: This data is hypothetical and for illustrative purposes only. It demonstrates how quantitative data for a series of synthesized analogs would be presented to establish structure-activity relationships (SAR).
Signaling Pathway Visualization
Derivatives of this compound are often designed to inhibit specific enzymes involved in disease-related signaling pathways. For example, PARP inhibitors play a crucial role in the concept of synthetic lethality in cancer therapy, particularly in cancers with BRCA mutations.
Caption: Mechanism of action of PARP inhibitors leading to synthetic lethality.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. The protocols and strategies outlined in this document provide a foundation for researchers to design and synthesize novel derivatives for drug discovery programs. The ability to perform various cross-coupling and amidation reactions on this scaffold allows for the systematic exploration of chemical space to optimize biological activity and pharmacokinetic properties.
References
Application Notes and Protocols for Monitoring Reactions of Methyl 3-amino-4-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring chemical reactions involving Methyl 3-amino-4-iodobenzoate, a key intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are designed to enable accurate tracking of reaction progress, determination of purity, and quantification of reactants and products.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
Reverse-phase HPLC is a robust and widely used technique for monitoring the progress of reactions involving this compound, such as Sonogashira and Suzuki cross-coupling reactions, as well as amide bond formations. This method allows for the separation and quantification of the starting material, intermediates, and final products in a reaction mixture.
Experimental Protocol: Reverse-Phase HPLC
A typical reverse-phase HPLC method for analyzing reactions of this compound and its derivatives is detailed below.
Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., Waters XSelect CSH C18, 5 µm particle size, 3.0 x 150 mm) is a suitable choice.[1]
Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.05% Trifluoroacetic Acid (TFA).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm is a common wavelength for aromatic compounds.
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot with a suitable solvent (e.g., 1 mL of acetonitrile) to stop the reaction and precipitate any incompatible salts.
-
Vortex the mixture thoroughly.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
Typical Gradient Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Data Analysis: The consumption of this compound and the formation of the product can be monitored by integrating the peak areas at different time points. The percentage conversion can be calculated based on the relative peak areas.
Quantitative Data Summary
The following table illustrates hypothetical data from monitoring a Sonogashira coupling reaction between this compound and an alkyne.
| Reaction Time (hours) | Peak Area of this compound | Peak Area of Product | % Conversion |
| 0 | 1,250,000 | 0 | 0 |
| 1 | 875,000 | 375,000 | 30 |
| 2 | 500,000 | 750,000 | 60 |
| 4 | 125,000 | 1,125,000 | 90 |
| 6 | < 10,000 | 1,240,000 | >99 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Byproduct Analysis
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It is particularly useful for identifying and quantifying byproducts in reactions involving this compound, as well as for confirming the identity of the desired product.
Experimental Protocol: GC-MS Analysis
This protocol is suitable for the analysis of halogenated aromatic compounds and other reaction components.
Instrumentation:
-
GC-MS System: A standard Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A low-polarity capillary column, such as a ZB-5MS (5% polysilarylene, 95% polydimethylsiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness, is recommended for the separation of halogenated organic compounds.[2]
GC Conditions:
-
Injector Temperature: 280 °C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Mode: Splitless
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 10 minutes.
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-500 amu.
Sample Preparation:
-
Take an aliquot from the reaction mixture.
-
Perform a liquid-liquid extraction if necessary (e.g., with ethyl acetate and water) to isolate the organic components.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Dilute an aliquot of the organic extract with a suitable solvent (e.g., ethyl acetate) to an appropriate concentration (e.g., 10-100 µg/mL).
Quantitative Data Summary
The following table shows example data for the purity analysis of a synthesized derivative of this compound.
| Compound | Retention Time (min) | Peak Area | % Purity |
| Product | 15.2 | 2,500,000 | 98.5 |
| Byproduct 1 | 12.8 | 30,000 | 1.2 |
| Byproduct 2 | 16.5 | 7,500 | 0.3 |
Quantitative NMR (qNMR) Spectroscopy for In-Situ Reaction Monitoring
Quantitative NMR (qNMR) is a highly accurate method for determining the concentration of reactants and products directly in the reaction mixture without the need for chromatographic separation. This technique is invaluable for obtaining precise kinetic data.
Experimental Protocol: ¹H-qNMR Analysis
This protocol outlines the steps for quantitative analysis of a reaction mixture using an internal standard.
Instrumentation:
-
NMR Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
Sample Preparation:
-
Accurately weigh a known amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene or maleic anhydride) into an NMR tube. The internal standard should have a resonance that does not overlap with the signals of the reactants or products.
-
Carefully withdraw a precise volume of the reaction mixture (e.g., 100 µL) and add it to the NMR tube.
-
Add a sufficient volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to ensure a homogeneous solution and to lock the spectrometer.[3]
-
Record the ¹H-NMR spectrum.
Acquisition Parameters for Quantitative Analysis:
-
Pulse Angle: 90° pulse.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation. A d1 of 30 seconds is often sufficient.
-
Number of Scans (ns): Sufficient scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250 for high accuracy).
Data Processing and Analysis:
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the well-resolved signals of the internal standard, this compound, and the product.
-
Calculate the molar concentration of each component using the following formula:
Concentration_analyte = (Area_analyte / N_analyte) * (N_IS / Area_IS) * (Moles_IS / Volume_sample)
Where:
-
Area_analyte and Area_IS are the integral areas of the analyte and internal standard, respectively.
-
N_analyte and N_IS are the number of protons giving rise to the respective signals.
-
Moles_IS is the moles of the internal standard.
-
Volume_sample is the volume of the reaction mixture added to the NMR tube.
-
Quantitative Data Summary
Example qNMR data for an amide coupling reaction of this compound.
| Reaction Time (min) | Integral of Reactant (Ar-NH₂) | Integral of Product (Ar-NHCOR) | Molar Ratio (Product/Reactant) |
| 0 | 2.00 | 0.00 | 0.00 |
| 30 | 1.50 | 0.50 | 0.33 |
| 60 | 1.00 | 1.00 | 1.00 |
| 120 | 0.20 | 1.80 | 9.00 |
| 240 | < 0.05 | 1.95 | >39.0 |
Visualizations
Experimental Workflow for Reaction Monitoring
Caption: General workflow for monitoring chemical reactions.
Sonogashira Coupling Reaction Pathway
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yield with "Methyl 3-amino-4-iodobenzoate"
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to optimize the Suzuki-Miyaura cross-coupling of Methyl 3-amino-4-iodobenzoate.
Troubleshooting Guide
Issue: Low to No Product Formation
Low or no yield in the Suzuki coupling of this compound can be a frustrating issue. This is often attributed to the electron-donating nature of the amino group, which can affect the reactivity of the aryl iodide. Here are the primary causes and recommended solutions:
Potential Causes & Recommended Solutions:
-
Catalyst Inactivation: The active Pd(0) species is highly sensitive to oxygen.[1][2]
-
Inappropriate Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may be ineffective for this substrate due to the electron-rich nature of the aniline derivative.[4][5]
-
Solution: Employ bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos).[4][5][6] These ligands promote the formation of a more reactive palladium(0) species and facilitate the reductive elimination step.[4][5] N-Heterocyclic Carbene (NHC) ligands are also a highly effective alternative.[4]
-
-
Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium center is a critical step influenced by the base.[2]
-
Solution: Screen a variety of bases. While potassium carbonate (K₂CO₃) is common, potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective for challenging substrates.[4][5] The base should be finely powdered to ensure maximum surface area.[7] In some cases, the presence of a small amount of water can be beneficial when using phosphate or carbonate bases.[4]
-
-
Suboptimal Reaction Conditions: Temperature and reaction time can significantly impact the yield.
-
Solution: If the reaction is sluggish at lower temperatures (e.g., 80 °C), consider increasing the temperature to 100-140 °C.[5] Microwave irradiation can also be a powerful tool for rapidly heating the reaction.[5] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[8][9]
-
Issue: Side Product Formation
The appearance of unexpected products can complicate purification and reduce the yield of the desired compound.
Common Side Products & Solutions:
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.[2]
-
Solution: Rigorous degassing of all solvents and reagents is crucial.[2]
-
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom.
-
Solution: Using a boronic ester (e.g., a pinacol ester) can increase stability and reduce this side reaction.[7] Ensure the base is not excessively strong, which can accelerate this process.
-
-
Ester Hydrolysis: The methyl ester of the substrate can be hydrolyzed under basic conditions, especially in the presence of water at elevated temperatures.[10]
Frequently Asked Questions (FAQs)
Q1: What is the best initial catalyst and ligand combination to try for the Suzuki coupling of this compound?
A1: For an electron-rich aryl iodide like this compound, starting with a bulky, electron-rich phosphine ligand is recommended. A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a ligand such as SPhos or XPhos is a robust starting point.[4][6] Standard catalysts like Pd(PPh₃)₄ are often less effective for such substrates.[4]
Q2: Which base should I choose for my reaction?
A2: The choice of base is critical. While potassium carbonate is widely used, potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) often provide better results for challenging couplings.[4][5] It is advisable to screen a few different bases to find the optimal one for your specific arylboronic acid partner.
Q3: My reaction is not going to completion. What should I do?
A3: If the reaction stalls, first ensure that your catalyst is still active by maintaining a strictly inert atmosphere.[1] If catalyst deactivation is not the issue, increasing the reaction temperature can help overcome the activation energy barrier.[5] You can also consider switching to a more reactive boronic acid derivative, such as a trifluoroborate salt.
Q4: How can I minimize the formation of homocoupled byproducts?
A4: Homocoupling of the boronic acid is typically caused by the presence of oxygen.[2] To minimize this, ensure that all your solvents and the reaction mixture are thoroughly degassed before heating. Techniques like freeze-pump-thaw or sparging with an inert gas for an extended period are effective.[1]
Q5: Is it necessary to protect the amino group of this compound?
A5: While not always necessary, protecting the amino group (e.g., as an amide or carbamate) can sometimes improve yields by preventing potential coordination of the amine to the palladium catalyst, which can inhibit its activity. This is a substrate-specific consideration that may require empirical testing.
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki Coupling of this compound
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%) | Common and effective palladium precursors. |
| Ligand | SPhos, XPhos, or RuPhos (1.1-1.5 eq. to Pd) | Bulky, electron-rich ligands that are effective for hindered and electron-rich substrates.[4][5][6] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Moderately strong bases that are often effective for challenging couplings.[4] |
| Solvent | Toluene, Dioxane, or 2-MeTHF (often with a small amount of water) | Anhydrous, aprotic solvents are generally preferred.[5] A small amount of water can aid in dissolving the base.[4] |
| Temperature | 80-120 °C | Higher temperatures may be required to overcome the activation barrier.[5] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst oxidation.[1][3] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a general starting point for the Suzuki coupling reaction. Optimization of specific parameters may be necessary for different arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., SPhos, 2.2-5.5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Condenser
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes. This can be done by evacuating and backfilling with the inert gas three times.[3][12]
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[12]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.[1][8]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[9]
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired product.[1][8]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low yields in the Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Sonogashira Coupling of Methyl 3-amino-4-iodobenzoate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the Sonogashira reaction of "Methyl 3-amino-4-iodobenzoate."
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in the Sonogashira reaction of this compound?
A1: The most prevalent side product is the homocoupling of the terminal alkyne, often referred to as Glaser coupling, which leads to the formation of a symmetrical 1,3-diyne.[1][2][3] This undesired reaction consumes the alkyne starting material, thereby reducing the yield of the desired cross-coupled product.[1] Other potential side products include dehalogenation of the this compound and formation of products from reaction at the amine functionality under certain conditions.
Q2: What causes the formation of the alkyne homocoupling (Glaser coupling) product?
A2: The primary causes for alkyne homocoupling are the presence of a copper(I) co-catalyst and oxygen.[1][2][3][4] Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, which is a key step in the Glaser coupling pathway.[1][2][3] While the copper co-catalyst is often added to increase the reactivity of the Sonogashira coupling, it also catalyzes this unwanted side reaction.[1][5][6]
Q3: How can I minimize or prevent the formation of homocoupling byproducts?
A3: Several strategies can be employed to minimize or prevent alkyne homocoupling:
-
Implement Copper-Free Conditions: The most direct method to prevent copper-mediated homocoupling is to conduct the reaction without a copper co-catalyst.[1][2][7] Numerous copper-free Sonogashira protocols have been developed.[5][7]
-
Ensure a Strictly Inert Atmosphere: Rigorously excluding oxygen by using an inert gas like argon or nitrogen is crucial, especially when a copper co-catalyst is used.[1][4] This can be achieved by thoroughly degassing all solvents and reagents.[4]
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, which disfavors the bimolecular homocoupling reaction.[1]
-
Optimize Reaction Parameters: Careful selection of the palladium catalyst, ligand, base, and solvent can significantly reduce homocoupling.[1]
Q4: Can the amino group on this compound interfere with the reaction?
A4: Yes, the amino group is a potential site for side reactions. It can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. While less common, under certain conditions, N-alkynylation could occur. Protecting the amino group may be considered if significant side reactions related to this functionality are observed.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Sonogashira reaction of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High levels of alkyne homocoupling product observed. | 1. Presence of oxygen in the reaction.[1][3]2. High concentration of copper(I) co-catalyst.[3]3. High reaction temperature.[3] | 1. Ensure all solvents and reagents are thoroughly degassed. Maintain a positive pressure of an inert gas (Ar or N₂).2. Reduce the amount of copper(I) co-catalyst or switch to a copper-free protocol.[1][2][7]3. Optimize the reaction temperature; try running the reaction at a lower temperature for a longer duration. |
| Low or no yield of the desired product. | 1. Inactive catalyst.[4]2. Insufficiently reactive conditions for the aryl iodide.3. Deactivation of the catalyst by the amine substrate.[4] | 1. Use a fresh, high-purity palladium catalyst and ligand.2. Increase the reaction temperature or screen different solvents and bases.3. Consider using a ligand that is less susceptible to coordination with the amine, or protect the amino group. |
| Formation of a dehalogenated byproduct (Methyl 3-aminobenzoate). | 1. Harsh reaction conditions (e.g., high temperature, prolonged reaction time).[4]2. Certain bases can promote dehalogenation. | 1. Lower the reaction temperature and monitor the reaction progress closely to avoid unnecessarily long reaction times.2. Screen alternative bases (e.g., organic vs. inorganic bases). |
| Complex mixture of products, difficult to purify. | 1. Multiple side reactions occurring simultaneously (homocoupling, dehalogenation).2. Reaction at the amino group. | 1. Address the primary side reaction first (e.g., minimize homocoupling).2. If necessary, consider a protecting group strategy for the amine functionality. |
Experimental Protocols
Representative Copper-Free Sonogashira Coupling of an Aryl Iodide
This protocol provides a general method for a copper-free Sonogashira reaction to minimize alkyne homocoupling.
Reagents and Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)
-
Base (e.g., triethylamine or diisopropylethylamine, 3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the phosphine ligand.
-
Add the anhydrous, degassed solvent, followed by the base.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Main reaction pathway and potential side reactions in the Sonogashira coupling.
Caption: A troubleshooting workflow for the Sonogashira reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 6. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst | MDPI [mdpi.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting the Heck Reaction of Methyl 3-amino-4-iodobenzoate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low conversion in the Heck reaction of "Methyl 3-amino-4-iodobenzoate." The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guide
Q1: I am observing low to no conversion of my this compound in the Heck reaction. What are the most likely causes?
Low conversion in the Heck reaction of this compound can stem from several factors, often related to the catalyst system, reaction conditions, or the purity of your reagents. The substrate itself presents unique challenges due to the presence of both an electron-donating amino group and an electron-withdrawing methyl ester group, which can influence the electronic properties of the aryl iodide.
Potential Causes:
-
Catalyst Inactivity or Decomposition: The active Pd(0) species may not be forming efficiently from the precatalyst, or it could be decomposing to palladium black.[1][2] This is a common issue and can be caused by inappropriate ligands, high temperatures, or the presence of oxygen.[1]
-
Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For an electron-rich substrate like an aniline derivative, the choice of ligand is critical. Bulky, electron-rich phosphine ligands are often required for challenging substrates.
-
Incorrect Base Selection: The base is essential for regenerating the Pd(0) catalyst. Its strength and solubility can significantly impact the reaction rate and yield.[3]
-
Inappropriate Solvent: The solvent affects the solubility of all reaction components and the stability of the catalytic species. Polar aprotic solvents like DMF or DMA are generally preferred for Heck reactions.[4]
-
Low Reaction Temperature: While aryl iodides are generally reactive, the specific substitution pattern of your substrate might require higher temperatures to achieve a reasonable reaction rate.
-
Reagent Purity: Impurities in the substrate, alkene, solvent, or base can poison the catalyst. Ensure all reagents are of high purity and solvents are anhydrous.
Q2: I see a black precipitate (palladium black) forming in my reaction. What does this mean and how can I prevent it?
The formation of palladium black is a clear indication of catalyst decomposition, where the active, soluble Pd(0) catalyst agglomerates and precipitates out of the solution.[1] This effectively removes the catalyst from the reaction, leading to low or no conversion.
Prevention Strategies:
-
Optimize Ligand-to-Palladium Ratio: A higher ligand-to-palladium ratio can help stabilize the Pd(0) species and prevent aggregation.
-
Use More Robust Ligands: Chelating phosphine ligands or N-heterocyclic carbene (NHC) ligands can offer greater stability to the palladium center compared to monodentate phosphine ligands.
-
Lower the Reaction Temperature: High temperatures can accelerate catalyst decomposition.[1] It's a trade-off, as lower temperatures might also slow down the reaction rate.
-
Ensure Inert Atmosphere: Oxygen can oxidize the Pd(0) catalyst, leading to decomposition. Thoroughly degas your solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[5]
Q3: My conversion is still low after addressing catalyst decomposition. What other parameters should I screen?
A systematic optimization of reaction parameters is key. Consider the following:
-
Base Screening: The choice of base is critical. Both organic bases (e.g., triethylamine, diisopropylethylamine) and inorganic bases (e.g., K₂CO₃, Cs₂CO₃, NaOAc) should be considered. For substrates with acidic protons, like the amino group in your molecule, a non-nucleophilic organic base or a carbonate base is often a good starting point.[3]
-
Solvent Screening: If you are using a standard solvent like DMF, consider trying others like DMA, NMP, or even toluene, although polar aprotic solvents are generally more effective.[4]
-
Catalyst and Ligand Screening: The combination of the palladium source and the ligand is the heart of the Heck reaction. If a standard catalyst like Pd(OAc)₂ with PPh₃ is not working, consider more specialized systems. For electron-rich aryl halides, catalyst systems with bulky, electron-rich phosphine ligands such as P(o-tolyl)₃ or Buchwald-type ligands can be more effective.[2]
-
Concentration: The concentration of the reactants can influence the reaction rate. It is worthwhile to screen a few different concentrations.
Data Presentation
The following tables provide a summary of how different reaction parameters can influence the yield of Heck reactions involving substrates similar to this compound. The data is synthesized from multiple sources and is intended to be a guide for optimization.
Table 1: Effect of Palladium Catalyst and Ligand on Heck Reaction Yield
| Catalyst (mol%) | Ligand (mol%) | Substrate | Alkene | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | PPh₃ (4) | 4-Iodoaniline | Ethyl acrylate | Et₃N | DMF | 100 | ~70 | [2] |
| Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | 4-Iodoaniline | Ethyl acrylate | Et₃N | DMF | 100 | >90 | [2] |
| Pd/C (5) | None | 4-Iodo-2,6-dimethylaniline | Acrylonitrile | NaOAc | DMA | 140 | >95 | [2] |
| Pd(OAc)₂ (1) | None | 4-Iodobenzoate | Styrene | K₂CO₃ | DMF | 120 | ~85 | [3] |
Table 2: Effect of Base on Heck Reaction Yield
| Catalyst | Ligand | Substrate | Alkene | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | Ethyl 4-iodobenzoate | Ethyl acrylate | Et₃N (1.5) | DMF | 100 | 75-85 | [3] |
| Pd(OAc)₂ | PPh₃ | Ethyl 4-iodobenzoate | Ethyl acrylate | K₂CO₃ (2.0) | DMF | 120 | 85-95 | [3] |
| Pd(OAc)₂ | PPh₃ | Ethyl 4-iodobenzoate | Ethyl acrylate | NaOAc (2.0) | DMF | 120 | 60-70 | [3] |
| Pd(OAc)₂ | PPh₃ | Ethyl 4-iodobenzoate | Ethyl acrylate | Cs₂CO₃ (2.0) | DMF | 120 | >90 | [3] |
Experimental Protocols
General Protocol for Heck Reaction of this compound:
This protocol is a starting point and should be optimized based on the troubleshooting guide above.
Materials:
-
This compound
-
Alkene (e.g., ethyl acrylate, styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., Triphenylphosphine (PPh₃) or Tri(o-tolyl)phosphine)
-
Base (e.g., Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃))
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and hotplate
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), Palladium(II) acetate (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).
-
If using a solid inorganic base like K₂CO₃ (2.0 mmol, 2.0 equiv.), add it at this stage.
-
Seal the flask, and evacuate and backfill with an inert gas (repeat three times) to ensure an oxygen-free environment.
-
Add anhydrous DMF (5 mL) via syringe.
-
Add the alkene (1.2 mmol, 1.2 equiv.) via syringe.
-
If using a liquid organic base like Et₃N (1.5 mmol, 1.5 equiv.), add it at this stage via syringe.
-
Place the flask in a preheated oil bath at 100-120 °C.
-
Stir the reaction mixture vigorously for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Caption: A logical workflow for troubleshooting low conversion.
Caption: A typical experimental workflow for the Heck reaction.
Frequently Asked Questions (FAQs)
Q4: Can the amino group in this compound interfere with the reaction?
Yes, the amino group can potentially coordinate to the palladium catalyst, which might inhibit its catalytic activity. Using a ligand that can effectively compete with the amino group for coordination to the palladium center is important. Also, the amino group's basicity might require careful selection of the external base to avoid unwanted side reactions.
Q5: Is an inert atmosphere always necessary for the Heck reaction?
While some Heck reactions can tolerate small amounts of air, it is highly recommended to perform the reaction under an inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to catalyst decomposition and low yields.[5]
Q6: What is the typical catalyst loading for a Heck reaction?
Catalyst loading can range from 0.1 to 5 mol%. For initial screening and difficult substrates, a higher catalyst loading (1-5 mol%) is often used. Once the reaction is optimized, the catalyst loading can often be reduced for cost-effectiveness, especially on a larger scale.
Q7: My desired product is a solid. How can I best purify it?
If your product is a solid, recrystallization can be an effective purification method after the initial column chromatography. Choose a solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.
References
Preventing homocoupling of "Methyl 3-amino-4-iodobenzoate" in cross-coupling
Topic: Preventing Homocoupling of Methyl 3-amino-4-iodobenzoate Audience: Researchers, scientists, and drug development professionals.
This guide provides troubleshooting advice and answers to frequently asked questions regarding the undesired homocoupling of this compound in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is homocoupling, and why is it a significant issue with this compound?
A1: Homocoupling is a common side reaction in cross-coupling processes where two molecules of the same starting material react to form a symmetrical dimer. In the case of this compound, this results in the formation of the unwanted byproduct, dimethyl 5,5'-diamino-4,4'-biphenyldicarboxylate.
This side reaction is particularly prevalent with highly reactive aryl halides like aryl iodides. The formation of this byproduct consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process due to similar polarities between the product and the dimer.
Q2: I'm observing significant homocoupling in my Suzuki-Miyaura coupling reaction. How can I minimize it?
A2: The Suzuki-Miyaura reaction is sensitive to several parameters that can be adjusted to suppress the formation of homocoupling byproducts. Key factors include the choice of catalyst, ligand, base, and solvent. The rate of boronic acid transmetalation should ideally be faster than the rate of the competing homocoupling pathway.
Troubleshooting Steps:
-
Lower the Reaction Temperature: High temperatures can sometimes promote the decomposition of the organometallic intermediates, leading to homocoupling. Try running the reaction at a lower temperature (e.g., room temperature to 60 °C) for a longer period.
-
Use a Weaker Base: Strong bases can accelerate the decomposition of boronic acids and palladium intermediates. Consider switching from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. Organic bases can also be an option in specific systems.
-
Degas Thoroughly: Oxygen can promote the oxidative homocoupling of boronic acids. Ensure your solvent and reaction mixture are thoroughly degassed using methods like the freeze-pump-thaw technique or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.
-
Adjust Stoichiometry: Using a slight excess of the boronic acid partner (e.g., 1.1 to 1.5 equivalents) can help ensure the cross-coupling pathway is favored over the homocoupling of the aryl iodide.
Optimizing Reaction Parameters
Q3: How do the Palladium catalyst and ligand choice affect homocoupling?
A3: The palladium source and, more importantly, the phosphine ligand play a crucial role in balancing the rates of oxidative addition, transmetalation, and reductive elimination, which directly impacts the prevalence of homocoupling.
-
Palladium Precatalyst: Using a well-defined, air-stable Pd(II) precatalyst can provide more reproducible results than using Pd(0) sources like Pd(PPh₃)₄, which can vary in quality.
-
Ligands: Electron-rich and bulky phosphine ligands are often effective at preventing homocoupling. These ligands stabilize the palladium center, promote the desired reductive elimination step to form the cross-coupled product, and can hinder the formation of palladium species that lead to homocoupling.
Table 1: Effect of Different Ligands on a Model Suzuki Coupling Reaction
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Yield of Cross-Coupled Product (%) | Yield of Homocoupled Dimer (%) |
| PPh₃ (Triphenylphosphine) | 2 | K₂CO₃ | Dioxane/H₂O | 90 | 65 | 25 |
| SPhos | 2 | K₃PO₄ | Toluene/H₂O | 80 | 92 | <5 |
| XPhos | 2 | K₃PO₄ | 2-MeTHF | 80 | 95 | <3 |
| RuPhos | 2 | K₂CO₃ | t-AmylOH/H₂O | 100 | 94 | <4 |
Data are illustrative and compiled from typical outcomes in similar systems.
Q4: Can solvent and base selection help suppress the formation of the homocoupled dimer?
A4: Absolutely. The solvent and base system is critical for the efficiency of the transmetalation step, which is in direct competition with the homocoupling pathway.
-
Base: The base activates the boronic acid for transmetalation. The choice of base should be tailored to the specific boronic acid and substrate. As mentioned, weaker bases like phosphates and carbonates are often preferred to minimize side reactions.
-
Solvent: A biphasic solvent system (e.g., Toluene/Water, Dioxane/Water) is common for Suzuki couplings as it helps to dissolve both the organic and inorganic reagents. The choice of solvent can influence the solubility of the palladium intermediates and the rate of the reaction steps. For substrates prone to homocoupling, exploring different solvent systems can be beneficial.
Visual Guides and Protocols
Reaction Pathway Diagram
Caption: Competing pathways in a Pd-catalyzed cross-coupling reaction.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting homocoupling issues.
Recommended Starting Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for minimizing homocoupling when using this compound.
Reagents & Equipment:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
SPhos (0.04 eq)
-
Potassium phosphate (K₃PO₄, 3.0 eq)
-
Toluene and Water (e.g., 5:1 ratio)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer, heating mantle
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), K₃PO₄ (3.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed toluene and water via syringe. The mixture should be a slurry.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel to isolate the desired cross-coupled product.
Technical Support Center: Efficient Coupling of Methyl 3-amino-4-iodobenzoate
This technical support center is designed for researchers, scientists, and professionals in drug development who are utilizing Methyl 3-amino-4-iodobenzoate in cross-coupling reactions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound resulting in low to no yield?
A1: Low yields can stem from several factors. Key areas to investigate include:
-
Catalyst System: The choice of palladium catalyst and ligand is crucial. For an electron-rich substrate like this compound, bulky and electron-rich phosphine ligands are often more effective.
-
Reaction Conditions: Ensure that your solvent is anhydrous and thoroughly degassed, and that the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). Oxygen can deactivate the palladium catalyst.
-
Base Selection: The strength and solubility of the base are critical. The appropriate base depends on the specific coupling reaction.
-
Substrate Purity: Impurities in the starting materials or solvents can poison the catalyst.
Q2: I am observing significant amounts of a deiodinated byproduct (Methyl 3-aminobenzoate). How can I minimize this?
A2: Deiodination (or hydrodehalogenation) is a common side reaction with electron-rich aryl iodides.[1] To mitigate this:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or tBuXPhos, which can promote the desired reductive elimination over competing pathways.[1]
-
Base Selection: A weaker base might be preferable. Strong bases can sometimes facilitate the deiodination pathway.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate, as higher temperatures can favor deiodination.[1]
Q3: Can the amino group on this compound interfere with the coupling reaction?
A3: Yes, the free amine can act as a ligand for the palladium center, potentially inhibiting the catalytic cycle.[2] In some cases, particularly for Buchwald-Hartwig aminations, adding a slight excess of the phosphine ligand relative to the palladium source can help counteract this effect.[2] For other coupling reactions, if inhibition is suspected, protection of the amino group (e.g., as a carbamate) could be considered, though this adds extra steps to the synthesis.
Troubleshooting and Optimization
Below is a general workflow for troubleshooting and optimizing your cross-coupling reactions.
References
"Methyl 3-amino-4-iodobenzoate" stability issues under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues that researchers, scientists, and drug development professionals may encounter when working with Methyl 3-amino-4-iodobenzoate under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and purity of this compound, it is recommended to store the compound under inert gas (nitrogen or argon) at 2–8 °C in a refrigerator and protected from light.[1] The compound is noted to be light-sensitive.[1]
Q2: What is the typical appearance of this compound, and what do color changes indicate?
A2: Pure this compound is typically a pale-yellow to yellow solid. Over time, or upon exposure to air, light, or incompatible substances, the color may darken to brown, which can be an indication of degradation.
Q3: Is this compound soluble in water?
A3: this compound is only slightly soluble in water.[1][2][3]
Troubleshooting Guide for Reaction Stability
This guide addresses common stability issues encountered during chemical reactions involving this compound.
Issue 1: Reaction mixture turns dark brown or black.
-
Possible Cause A: Oxidation of the Aniline Moiety. The amino group in this compound is susceptible to oxidation, especially in the presence of air (oxygen), strong oxidizing agents, or certain metal catalysts at elevated temperatures. This can lead to the formation of colored polymeric byproducts.
-
Troubleshooting Steps:
-
Degas Solvents: Ensure all solvents are thoroughly degassed prior to use by methods such as sparging with an inert gas (nitrogen or argon) or freeze-pump-thaw cycles.
-
Maintain Inert Atmosphere: Run the reaction under a positive pressure of an inert gas.
-
Use Antioxidants: In some cases, adding a small amount of an antioxidant may help, but its compatibility with the desired reaction must be verified.
-
Control Temperature: Avoid unnecessarily high reaction temperatures.
-
-
Possible Cause B: Decomposition involving the Iodide. The carbon-iodine bond can be labile under certain conditions, such as in the presence of strong light, certain transition metal catalysts (e.g., copper, palladium) at high temperatures, or strong reducing agents. This can lead to de-iodination or the formation of metallic iodine, which can color the reaction mixture.
-
Troubleshooting Steps:
-
Protect from Light: Conduct the reaction in a flask wrapped in aluminum foil or in a dark fume hood.
-
Optimize Catalyst Loading: Use the minimum effective concentration of the metal catalyst.
-
Ligand Selection: In cross-coupling reactions, the choice of ligand can significantly impact the stability of the catalyst and substrate, preventing side reactions.
-
Issue 2: Low yield or incomplete conversion in cross-coupling reactions (e.g., Sonogashira, Suzuki, Buchwald-Hartwig).
-
Possible Cause A: Catalyst Deactivation. The amino group can sometimes coordinate to the metal center of the catalyst, leading to inhibition or deactivation.
-
Troubleshooting Steps:
-
Protect the Amino Group: If the amino group is not essential for the reaction, consider protecting it with a suitable protecting group (e.g., Boc, Ac). A patent document describes the protection of the amino group with Boc anhydride (Boc₂O) in the presence of DMAP.[4]
-
Ligand and Catalyst Screening: Experiment with different ligands and catalyst systems that are known to be more tolerant of functional groups like anilines.
-
-
Possible Cause B: Homocoupling of the Aryl Iodide. Under certain conditions, particularly with palladium catalysts, the aryl iodide can undergo homocoupling to form a biphenyl derivative.
-
Troubleshooting Steps:
-
Control Reaction Conditions: Carefully control the temperature, reaction time, and stoichiometry of the reagents.
-
Use Additives: The addition of certain additives, such as silver salts in Sonogashira couplings, can sometimes suppress homocoupling.
-
Issue 3: Unexpected side products.
-
Possible Cause: Reaction with Nucleophiles or Bases. The ester group can be susceptible to hydrolysis under strongly acidic or basic conditions, or to transesterification in the presence of other alcohols. The amino group can react with electrophiles.
-
Troubleshooting Steps:
-
Control pH: Maintain the reaction mixture at an appropriate pH to avoid hydrolysis of the methyl ester.
-
Choice of Base: Use a non-nucleophilic base if the ester needs to be preserved.
-
Protecting Groups: As mentioned earlier, protect the amino group if it is likely to react with electrophilic reagents present in the reaction mixture.
-
Experimental Protocols
Example Protocol: Protection of the Amino Group
This protocol is adapted from a procedure described in a patent for a similar substrate.
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Addition of Reagents: Add di-tert-butyl dicarbonate (Boc₂O, 2.0-3.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Reaction: Stir the mixture at room temperature for several hours (e.g., 5 hours) until the reaction is complete, as monitored by TLC or LC-MS.[4]
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.
Data Summary
| Property | Value | Source |
| Physical Form | Pale-yellow to Yellow to Brown Solid | |
| Melting Point | 134-136 °C | [1] |
| Boiling Point | 344.3 °C (Predicted) | [1] |
| Solubility | Slightly soluble in water | [1][2][3] |
| Storage | 2–8 °C, under inert gas, protect from light | [1] |
| Sensitivity | Light Sensitive | [1] |
Visual Guides
Below are diagrams illustrating potential degradation pathways and a general workflow for troubleshooting stability issues.
Caption: Potential degradation pathways of this compound.
Caption: A logical workflow for troubleshooting stability issues.
References
Improving regioselectivity in reactions with "Methyl 3-amino-4-iodobenzoate"
Welcome to the technical support center for Methyl 3-amino-4-iodobenzoate . This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the regioselectivity of reactions involving this versatile chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: this compound has three primary sites for reactivity:
-
The Carbon-Iodine (C-I) bond at the C4 position: This is the most common site for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. The C-I bond is relatively weak and susceptible to oxidative addition to a palladium(0) catalyst.
-
The Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution. The regiochemical outcome is dictated by the directing effects of the three substituents: the strongly activating ortho-, para-directing amino group, the deactivating ortho-, para-directing iodo group, and the deactivating meta-directing methyl ester group.
-
The Amino (-NH₂) Group at the C3 position: This group can be acylated, alkylated, or otherwise modified. Protecting this group can be a key strategy to influence the regioselectivity of other reactions on the aromatic ring.
Q2: I am observing poor regioselectivity in a cross-coupling reaction. What are the likely causes?
A2: Poor regioselectivity in cross-coupling reactions with polysubstituted substrates can stem from several factors. For this compound, the key considerations are the choice of catalyst, ligands, and reaction conditions. Ligands, in particular, play a crucial role in controlling which site of a molecule reacts by influencing the steric and electronic environment of the palladium catalyst.
Q3: How can I favor electrophilic substitution at a specific position on the ring?
A3: To control electrophilic substitution, it is often necessary to modify the directing ability of the powerful amino group. By converting the amino group into an amide (e.g., through N-acylation), its activating effect is reduced, and the steric bulk is increased. This can favor substitution at the position para to the amide (C6) and hinder substitution at the ortho position (C2).
Troubleshooting Guides
Improving Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions
This troubleshooting guide provides a systematic approach to identifying and resolving common issues in palladium-catalyzed cross-coupling reactions with this compound.
Controlling Regioselectivity in Electrophilic Aromatic Substitution
The powerful activating and ortho-, para-directing nature of the amino group often leads to a mixture of products. The following workflow outlines a strategy to improve regioselectivity.
Data Presentation
Table 1: Comparison of Catalyst Systems for the Suzuki-Miyaura Coupling of an Amino-Iodobenzoate Derivative
Reaction: Coupling of an amino-iodobenzoate derivative with an arylboronic acid.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~85 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | THF/H₂O | 80 | 12 | 95 |
Note: Data is based on reactions with structurally similar substrates and serves as a guide for starting conditions.
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling
This protocol describes a general method for the copper-catalyzed Sonogashira coupling of this compound with a terminal alkyne.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).
-
Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 3.0 equiv). Stir the mixture for 10-15 minutes at room temperature.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) to the reaction mixture dropwise via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature or heat to 40-60 °C. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution to remove the copper catalyst, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: N-Acylation of the Amino Group
This protocol details the protection of the amino group as an amide using acetic anhydride.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in a suitable solvent such as pyridine or dichloromethane.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.1-1.2 equiv) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 1 M HCl (if pyridine is used as a solvent), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the N-acylated product, which can often be used in the next step without further purification.
Technical Support Center: Synthesis of Methyl 3-amino-4-iodobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the reaction scale-up of Methyl 3-amino-4-iodobenzoate. It is intended for researchers, scientists, and drug development professionals to address common challenges encountered during laboratory and pilot-plant scale synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up the synthesis of this compound?
A1: The most significant challenges encountered during the scale-up of this synthesis include:
-
Exothermic Reaction Control: The iodination of aromatic compounds can be exothermic, posing a risk of thermal runaway if not properly managed.[1][2]
-
Mixing and Mass Transfer: Ensuring efficient mixing becomes more challenging in larger reactors, which can lead to localized "hotspots" and non-uniform reaction progress.[3][4][5]
-
By-product Formation: Inadequate temperature control and poor mixing can increase the formation of impurities, such as di-iodinated or other regioisomeric products.
-
Solid Handling and Isolation: The physical properties of the product can affect filtration and drying efficiency at a larger scale.[6]
-
Safety: Handling larger quantities of iodine-containing compounds and reagents requires stringent safety protocols to minimize exposure and prevent incidents.[7]
Q2: How does the choice of iodinating agent impact scale-up?
A2: The choice of iodinating agent is critical. While reagents like N-iodosuccinimide (NIS) are effective on a lab scale, their cost and the handling of by-products can be problematic at an industrial scale. Using molecular iodine with an oxidizing agent is often more cost-effective for large-scale production, but the reaction kinetics and exothermicity must be carefully evaluated.
Q3: What are the key safety precautions for the large-scale synthesis of this compound?
A3: Key safety precautions include:
-
Conducting a thorough hazard evaluation to understand the thermal risks of the reaction.[8]
-
Ensuring adequate ventilation and using appropriate personal protective equipment (PPE) to avoid inhalation of or contact with iodine and its compounds.
-
Implementing robust temperature control systems with alarms and emergency cooling capabilities.[9][10]
-
Using controlled addition rates for reagents to manage the exothermic nature of the reaction.[11][12]
-
Having a well-defined emergency response plan for potential incidents like thermal runaway or spills.[13]
Troubleshooting Guides
Issue 1: Low Yield Upon Scale-Up
Problem: A significant drop in yield is observed when moving from a laboratory (grams) to a pilot (kilograms) scale.
| Potential Cause | Recommended Solution |
| Poor Temperature Control | Localized overheating can lead to degradation of starting material or product. Ensure efficient heat removal by using a reactor with a high surface area-to-volume ratio or a jacketed cooling system. Monitor the internal reaction temperature closely.[9][11] |
| Inefficient Mixing | Inadequate mixing can result in poor mass transfer and incomplete reaction. Evaluate and optimize the agitator design and speed to ensure homogeneity. Computational Fluid Dynamics (CFD) can be used to model and improve mixing in the reactor.[14][15][16] |
| Reagent Degradation | Ensure the quality and stability of reagents at a larger scale. For instance, some oxidizing agents used with molecular iodine may be less stable in larger quantities or over longer addition times. |
| Side Reactions | Increased reaction time or temperature deviations can favor the formation of by-products. Analyze the impurity profile to identify major side reactions and adjust reaction conditions accordingly. |
Issue 2: Product Purity Issues
Problem: The isolated product does not meet the required purity specifications, with significant levels of di-iodinated or other impurities.
| Potential Cause | Recommended Solution |
| Over-iodination | This is a common issue with activated aromatic rings. To favor mono-iodination, carefully control the stoichiometry of the iodinating agent. A slight sub-stoichiometric amount may be beneficial. Lowering the reaction temperature can also improve selectivity. |
| Formation of Regioisomers | The directing effect of the amino and ester groups can lead to the formation of other isomers. The choice of solvent and reaction temperature can influence regioselectivity. |
| Incomplete Reaction | Unreacted starting material can be a major impurity. Monitor the reaction progress using in-process controls (e.g., HPLC, GC) to ensure completion before work-up. Process Analytical Technology (PAT) can be valuable for real-time monitoring.[17][18][19] |
| Inefficient Purification | The crystallization and filtration process may not be optimized for the larger scale. Investigate different solvent systems for crystallization to improve impurity rejection. Ensure efficient cake washing during filtration.[20] |
Issue 3: Difficulties with Product Isolation
Problem: Challenges are encountered during the filtration and drying of the final product at a larger scale.
| Potential Cause | Recommended Solution |
| Poor Crystal Morphology | The cooling rate and agitation during crystallization can significantly impact crystal size and shape, affecting filtration characteristics. A controlled cooling profile is recommended. |
| Filter Clogging | Fine particles can clog the filter, slowing down the filtration process. Consider using a different type of filter or a filter aid. |
| Inefficient Drying | Large, dense cakes of product can be difficult to dry. Ensure the filter cake is deliquored as much as possible before drying. Use a suitable dryer (e.g., vacuum oven, fluid bed dryer) with optimized temperature and vacuum. |
| Solvent Entrapment | Inefficient drying can lead to residual solvent in the final product. Ensure the drying process is validated to consistently reduce solvent levels to within specifications. |
Data Presentation
The following table provides an illustrative comparison of reaction parameters at different scales. Note: This data is hypothetical and intended for educational purposes, as specific industrial-scale data for this compound is not publicly available.
| Parameter | Lab Scale (100 g) | Pilot Scale (10 kg) | Industrial Scale (500 kg) |
| Reactor Volume | 2 L | 200 L | 10,000 L |
| Reaction Temperature | 0-5 °C | 0-5 °C (with jacket cooling) | 0-5 °C (with advanced cooling system) |
| Reagent Addition Time | 30 minutes | 2-3 hours | 8-10 hours |
| Stirrer Speed | 300 rpm | 150 rpm (optimized for vessel geometry) | 75 rpm (optimized for vessel geometry) |
| Typical Yield | 85-90% | 80-85% | 78-83% |
| Purity (by HPLC) | >99% | 98-99% | >98% |
| Key Impurity (Di-iodo) | <0.1% | <0.5% | <0.8% |
Experimental Protocols
Key Experiment: Scale-Up of the Iodination of Methyl 3-aminobenzoate
Objective: To develop a robust and safe protocol for the synthesis of this compound at a 10 kg scale.
Materials:
-
Methyl 3-aminobenzoate (Starting Material)
-
N-Iodosuccinimide (NIS) (Iodinating Agent)
-
Acetonitrile (Solvent)
-
Jacketed Glass Reactor (200 L) with overhead stirrer and temperature probe
-
Addition funnel/pump for controlled addition
-
Filtration and drying equipment
Procedure:
-
Reactor Setup: Ensure the 200 L jacketed reactor is clean, dry, and inerted with nitrogen.
-
Charging: Charge the reactor with Methyl 3-aminobenzoate and acetonitrile. Start the agitator to ensure a homogenous solution.
-
Cooling: Cool the reactor contents to 0-5 °C using the jacketed cooling system.
-
Reagent Addition: Slowly add a solution of NIS in acetonitrile to the reactor over 2-3 hours, maintaining the internal temperature between 0-5 °C.
-
Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by HPLC.
-
Quenching: Once the reaction is complete, quench by adding a solution of sodium thiosulfate.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Add water to precipitate the product.
-
Isolation: Filter the solid product and wash the cake with cold water.
-
Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low yield issues during scale-up.
Scale-Up Process Flow Diagram
Caption: A simplified process flow diagram for the scale-up of this compound synthesis.
References
- 1. catsci.com [catsci.com]
- 2. amarequip.com [amarequip.com]
- 3. Crystallizer Mixing (Chapter 10) - Handbook of Industrial Crystallization [cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. mt.com [mt.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. fauske.com [fauske.com]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
- 10. ehs.stanford.edu [ehs.stanford.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. (584bb) Bridging Experimental Validation and CFD Modeling for Reactor Scale-up | AIChE [proceedings.aiche.org]
- 15. The Role of CFD on Bioreactor Scale Up Process — Singularity Engineering LLC [singularityeng.com]
- 16. scispace.com [scispace.com]
- 17. What is PAT? | Bruker [bruker.com]
- 18. stepscience.com [stepscience.com]
- 19. agilent.com [agilent.com]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Methyl 3-amino-4-iodobenzoate Impurity Profiling and Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3-amino-4-iodobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in commercially available this compound?
A1: Potential impurities can originate from the synthetic route and degradation. Common impurities may include:
-
Starting materials: Residual 3-amino-4-iodobenzoic acid or methyl 3-aminobenzoate.
-
Isomeric impurities: Methyl 3-amino-2-iodobenzoate and Methyl 3-amino-5-iodobenzoate, which can be formed during the iodination step.
-
Related substances: Di-iodinated products or byproducts from side reactions.
-
Degradation products: Oxidation of the amino group or hydrolysis of the methyl ester. Under thermal stress or in the presence of strong oxidizing agents, hazardous decomposition products like carbon oxides, hydrogen iodide, and nitrogen oxides can form.[1][2]
Q2: What analytical techniques are most suitable for impurity profiling of this compound?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for quantifying impurities. For identification, Mass Spectrometry (MS) coupled with HPLC (LC-MS) is highly recommended. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for the structural elucidation of unknown impurities if they can be isolated.
Q3: Are there any specific handling and storage conditions to minimize the formation of degradation impurities?
A3: Yes, to maintain the integrity of this compound:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Protect from light, as light can catalyze the degradation of halogenated and amino-containing compounds.
-
Avoid contact with strong oxidizing agents.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Poor peak shape (tailing) for the main peak in HPLC. | The free amino group can interact with residual silanols on the silica-based column packing. | Use a base-deactivated column. Add a small amount of a competitive base, like triethylamine (0.1%), to the mobile phase. Optimize the mobile phase pH. |
| Co-elution of impurities with the main peak. | Inadequate chromatographic resolution. | Modify the mobile phase gradient to be shallower. Try a different stationary phase (e.g., a phenyl-hexyl column instead of C18). Adjust the mobile phase pH to alter the ionization of the analyte and impurities. |
| Appearance of new peaks during analysis or upon storage of solutions. | On-column degradation or instability of the sample in the chosen solvent. | Use a freshly prepared sample solution. If the sample is degrading in the autosampler, use a cooled autosampler. Investigate the stability of the analyte in different solvents and choose one where it is most stable. |
| Inconsistent retention times. | Fluctuation in column temperature or mobile phase composition. | Use a column oven to maintain a constant temperature. Ensure the mobile phase is well-mixed and degassed. |
| Difficulty in identifying an unknown impurity by LC-MS. | Low concentration of the impurity or poor ionization. | Concentrate the sample if possible. Try different ionization sources (e.g., APCI instead of ESI). Isolate the impurity using preparative HPLC for subsequent analysis by NMR. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This method is a general starting point and may require optimization for specific impurity profiles.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) % B 0 10 25 90 30 90 31 10 | 35 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.
Visualizations
Caption: Potential synthetic pathway for this compound and sources of related impurities.
Caption: Experimental workflow for impurity profiling of this compound.
Caption: Logical troubleshooting guide for common HPLC issues.
References
Validation & Comparative
Navigating Halogen Choice in Suzuki Coupling: A Comparative Guide to Methyl 3-amino-4-iodobenzoate and Methyl 3-amino-4-bromobenzoate
For researchers, scientists, and professionals in drug development, the strategic selection of starting materials is paramount to the efficiency and success of synthetic routes. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in the synthesis of biaryl compounds, crucial scaffolds in numerous pharmaceutical agents. This guide provides a detailed comparison of two common building blocks, Methyl 3-amino-4-iodobenzoate and Methyl 3-amino-4-bromobenzoate, in the context of palladium-catalyzed Suzuki coupling reactions. We will delve into their relative performance, supported by established principles and representative experimental data, to inform your synthetic strategy.
The choice between an aryl iodide and an aryl bromide can significantly impact reaction kinetics, catalyst selection, and overall yield. Generally, the reactivity of aryl halides in Suzuki coupling follows the order I > Br > Cl, a trend primarily attributed to the decreasing bond dissociation energy of the carbon-halogen bond.[1] This fundamental principle dictates that aryl iodides typically undergo oxidative addition to the palladium(0) catalyst faster than their bromide counterparts.
Performance Comparison: Reactivity and Reaction Conditions
| Feature | This compound | Methyl 3-amino-4-bromobenzoate | Rationale |
| Reactivity | Higher | Lower | The Carbon-Iodine bond is weaker and more readily undergoes oxidative addition to the palladium catalyst.[1] |
| Typical Reaction Temperature | Room temperature to moderate heat (e.g., 50-80 °C) | Generally requires higher temperatures (e.g., 80-100 °C) to achieve comparable reaction rates.[2] | The higher bond energy of the C-Br bond necessitates more thermal energy for efficient oxidative addition. |
| Catalyst Loading | Can often be effective with lower catalyst loading (e.g., 1-3 mol%) | May require slightly higher catalyst loading (e.g., 3-5 mol%) for optimal results. | The higher reactivity of the iodide allows for more efficient catalyst turnover. |
| Potential Side Reactions | More prone to catalyst deactivation at very high temperatures. | Generally more stable at higher temperatures. | |
| Cost & Availability | Generally more expensive. | More cost-effective and widely available. | Sourcing and cost are practical considerations in process development. |
It is important to note a nuance in the reactivity of aryl iodides. Some studies have observed unexpectedly poor reactivity of aryl iodides at lower temperatures (~50 °C) with traditional Pd/PPh₃ catalyst systems, in contrast to the efficient coupling of the equivalent aryl bromides under the same conditions.[2] This highlights the importance of empirical optimization of reaction conditions for any given substrate pair.
Experimental Protocols
The following are representative protocols for the Suzuki-Miyaura coupling of aminobenzoate derivatives. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.
Protocol 1: Suzuki Coupling of this compound (Milder Conditions)
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene/Water (5:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas three times.
-
In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in the degassed toluene/water solvent mixture.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Heat the reaction mixture to 70 °C and stir for 4-8 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling of Methyl 3-amino-4-bromobenzoate (Standard Conditions)
Materials:
-
Methyl 3-amino-4-bromobenzoate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add Methyl 3-amino-4-bromobenzoate, the arylboronic acid, and potassium carbonate.[3]
-
Evacuate and backfill the vessel with an inert gas three times.[3]
-
Add the degassed 1,4-dioxane/water solvent mixture.[3]
-
Add Pd(PPh₃)₄ to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to 90-100 °C and stir for 8-16 hours, monitoring the progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the pure product.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for a Suzuki-Miyaura coupling reaction.
References
A Comparative Guide to the Reactivity of Halogenated 3-Aminobenzoates in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of iodo-, bromo-, and chloro-substituted 3-aminobenzoates in key palladium-catalyzed cross-coupling reactions. Understanding the relative reactivity of these building blocks is crucial for designing efficient and robust synthetic routes in drug discovery and materials science. The information presented is supported by established chemical principles and representative experimental data.
The Reactivity Hierarchy: A Fundamental Principle
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl >> F .[1] This trend is primarily governed by the carbon-halogen (C-X) bond dissociation energy (BDE). The weaker C-I bond facilitates the rate-determining oxidative addition step in the catalytic cycle, leading to faster reaction rates and often allowing for milder reaction conditions compared to their bromo and chloro counterparts.[1]
Quantitative Reactivity Comparison
The following tables summarize representative data for the performance of halogenated 3-aminobenzoates in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions. It is important to note that reaction conditions can be highly optimized for each substrate, and the data presented here is for illustrative comparison.
Table 1: Suzuki-Miyaura Coupling
Reaction: Halogenated 3-aminobenzoate + Phenylboronic Acid → 3-Amino-5-phenylbenzoate
| Halogen (X) | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodo | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ | DME/H₂O | 80 | 16 | 85-95[2] |
| Bromo | Pd(OAc)₂/SPhos (2/4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95[3] |
| Chloro | Pd(OAc)₂/Buchwald Ligand (2/4 mol%) | K₃PO₄ | Dioxane/H₂O | 110 | 24 | 75[4] |
Table 2: Buchwald-Hartwig Amination
Reaction: Halogenated 3-aminobenzoate + Aniline → 3-Amino-5-(phenylamino)benzoate
| Halogen (X) | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodo | Pd₂(dba)₃/XPhos (2/4 mol%) | NaOtBu | Toluene | 100 | 8 | ~90 (estimated) |
| Bromo | Pd₂(dba)₃/BINAP (2/3 mol%) | Cs₂CO₃ | Toluene | 110 | 18 | High Yield[5] |
| Chloro | Pd/NHC (1 mol%) | KOtBu | Dioxane | 100 | 16 | 91[3] |
Table 3: Sonogashira Coupling
Reaction: Halogenated 3-aminobenzoate + Phenylacetylene → 3-Amino-5-(phenylethynyl)benzoate
| Halogen (X) | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodo | Pd(PPh₃)₂Cl₂/CuI (5/2.5 mol%) | Diisopropylamine | THF | RT | 3 | 89[6] |
| Bromo | Pd(PPh₃)₄/CuI (4/5 mol%) | Piperidine | DMF | 80 | 8-16 | High Yield |
| Chloro | PdCl₂(PPh₃)₂/TBAF (3 mol%) | TBAF | None | 100 | 0.5 | Moderate to Excellent[7] |
Table 4: Heck Reaction
Reaction: Halogenated 3-aminobenzoate + Styrene → 3-Amino-5-stilbenzenecarboxylate
| Halogen (X) | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodo | Pd(OAc)₂ (2 mol%) | K₂CO₃ | DMF | 60 | 12 | High Yield[8] |
| Bromo | Pd(OAc)₂ (0.5 mol%) | K₂CO₃ | DMA | 130-140 | 40 | 56-94[9] |
| Chloro | Pd₂(dba)₃/P(t-Bu)₃ (1.5/6 mol%) | Cs₂CO₃ | Dioxane | 100-120 | 24 | High Yield[10] |
Experimental Protocols
The following are generalized experimental protocols for the cross-coupling reactions discussed. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.
General Experimental Workflow
Suzuki-Miyaura Coupling Protocol
This protocol provides a general guideline for the Suzuki-Miyaura coupling of a halogenated 3-aminobenzoate with an arylboronic acid.[11][12]
-
Materials:
-
Halogenated 3-aminobenzoate (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DMF)
-
Degassed water
-
-
Procedure:
-
To a flame-dried Schlenk flask, add the halogenated 3-aminobenzoate, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the anhydrous solvent and degassed water.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Buchwald-Hartwig Amination Protocol
This protocol outlines a general procedure for the Buchwald-Hartwig amination of a halogenated 3-aminobenzoate with an amine.[13][14]
-
Materials:
-
Halogenated 3-aminobenzoate (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP, 1.2-2.4 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, 1.2-1.5 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
-
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube.
-
Add the halogenated 3-aminobenzoate and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, dilute the mixture with an organic solvent and filter through celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
Sonogashira Coupling Protocol
The following is a general protocol for the Sonogashira coupling of a halogenated 3-aminobenzoate with a terminal alkyne.[6][15]
-
Materials:
-
Halogenated 3-aminobenzoate (1.0 equiv)
-
Terminal alkyne (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Base (e.g., Triethylamine, Diisopropylamine, 2.0-7.0 equiv)
-
Anhydrous solvent (e.g., THF, DMF)
-
-
Procedure:
-
To a solution of the halogenated 3-aminobenzoate in the anhydrous solvent, add the palladium catalyst, CuI, and the base.
-
Add the terminal alkyne.
-
Stir the reaction at room temperature or heat as required.
-
Monitor the reaction by TLC.
-
Upon completion, dilute with an etheral solvent and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer and concentrate in vacuo.
-
Purify the product by flash column chromatography.
-
Heck Reaction Protocol
This protocol describes a general procedure for the Heck reaction between a halogenated 3-aminobenzoate and an alkene.[9][16]
-
Materials:
-
Halogenated 3-aminobenzoate (1.0 equiv)
-
Alkene (e.g., Styrene, Methyl acrylate, 1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, Et₃N, 1.5-2.0 equiv)
-
Solvent (e.g., DMF, NMP, Dioxane)
-
-
Procedure:
-
To a Schlenk flask, add the halogenated 3-aminobenzoate, palladium catalyst, and base.
-
Evacuate and backfill with an inert gas.
-
Add the solvent and the alkene via syringe.
-
Heat the reaction mixture to the desired temperature (typically 60-140 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling, dilute with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the product by column chromatography.
-
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Semantic Scholar [semanticscholar.org]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 10. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Methyl 3-amino-4-iodobenzoate as a Superior Building Block in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is a critical determinant of synthetic efficiency and success. In the landscape of substituted anilines, Methyl 3-amino-4-iodobenzoate emerges as a highly reactive and versatile intermediate. This guide provides an objective, data-driven comparison of its performance against its bromo- and chloro-analogues in key cross-coupling reactions, underscoring its utility in the synthesis of complex molecules, including potent PARP (Poly(ADP-ribose) polymerase) inhibitors.
This compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals and dyestuff fields.[1] Its value lies in the strategic placement of three key functional groups: an amino group, a methyl ester, and an iodine atom. This arrangement provides a rich platform for molecular diversification. The iodine, being the most reactive of the common halogens in palladium-catalyzed cross-coupling reactions, offers a significant advantage in terms of reaction kinetics and conditions.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. The reactivity of the aryl halide is a crucial factor for the success of this reaction, with the general trend being I > Br > Cl. This is primarily due to the bond dissociation energies of the carbon-halogen bond. Aryl iodides, possessing the weakest C-I bond, undergo oxidative addition to the palladium catalyst more readily than aryl bromides or chlorides.
While direct, side-by-side quantitative data for this compound and its direct analogues is not extensively reported in a single study, we can extrapolate from comparative studies on similar substrates. For instance, a study on the Suzuki-Miyaura coupling of 4-halobenzoic acids demonstrated significantly higher reactivity for the iodo-substituted substrate, especially at lower temperatures.
Table 1: Comparative Performance in a Representative Suzuki-Miyaura Coupling Reaction
| Aryl Halide | Catalyst System & Loading | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference (for analogous systems) |
| This compound | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 80 | 4-8 | >90 (expected) | [2] |
| Methyl 3-amino-4-bromobenzoate | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 12-24 | 70-85 (expected) | [2][3] |
| Methyl 3-amino-4-chlorobenzoate | Pd(OAc)₂ (5 mol%) / SPhos (10 mol%) | K₃PO₄ | Toluene/H₂O | 110 | >24 | <60 (expected) | [4] |
Note: The yields for this compound and its analogues are extrapolated based on the established reactivity trends of aryl halides in Suzuki-Miyaura coupling reactions.
The data clearly suggests that this compound allows for milder reaction conditions (lower temperature, shorter reaction time) and is expected to provide higher yields compared to its bromo and chloro counterparts. This is particularly advantageous when working with sensitive substrates or when aiming for high-throughput synthesis.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Methyl 3-amino-4-halobenzoate (iodo, bromo, or chloro) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (see Table 1 for examples)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water, 4:1 mixture)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry reaction flask, add the Methyl 3-amino-4-halobenzoate, arylboronic acid, palladium catalyst, and base.
-
Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Synthetic Advantage
The choice of building block directly impacts the efficiency of a synthetic workflow. The following diagram illustrates a simplified workflow for a Suzuki coupling, highlighting the advantages of using this compound.
Caption: Comparative workflow for Suzuki coupling.
Application in the Synthesis of PARP Inhibitors: A Case Study
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies. One such inhibitor is Niraparib, which features a substituted indazole core. A key synthetic step in the construction of similar complex molecules often involves the formation of a biaryl linkage. Here, we propose a representative Suzuki coupling reaction that could be employed in the synthesis of a key intermediate for a PARP inhibitor, comparing the utility of this compound and its alternatives.
The following diagram illustrates a hypothetical signaling pathway where a PARP inhibitor would act, and the subsequent diagram shows the key synthetic step.
Caption: Simplified PARP signaling pathway.
Caption: Key Suzuki coupling step in PARP inhibitor synthesis.
Beyond Suzuki: Performance in Other Cross-Coupling Reactions
The enhanced reactivity of the C-I bond in this compound is not limited to Suzuki coupling. Similar trends are observed in other important palladium-catalyzed reactions such as the Heck and Sonogashira couplings.
Table 2: Expected Performance in Heck and Sonogashira Reactions
| Reaction | Aryl Halide | Expected Reactivity | Typical Conditions |
| Heck Coupling | This compound | High | Lower catalyst loading, milder base, lower temperature |
| Methyl 3-amino-4-bromobenzoate | Moderate | Higher temperature, stronger base may be required | |
| Methyl 3-amino-4-chlorobenzoate | Low | Often requires specialized catalysts and harsh conditions | |
| Sonogashira Coupling | This compound | High | Often proceeds at room temperature, copper co-catalyst may not be necessary |
| Methyl 3-amino-4-bromobenzoate | Moderate | Typically requires heating and a copper co-catalyst | |
| Methyl 3-amino-4-chlorobenzoate | Low | Generally challenging, requires highly active catalysts |
Note: The expected reactivity is based on general trends for aryl halides in these reactions.[5][6][7]
Conclusion: A Clear Choice for Efficiency and Versatility
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
A Comparative Guide to Validating the Structure of Methyl 3-amino-4-iodobenzoate Derivatives
For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical step in the synthesis and characterization of novel compounds. This guide provides a comparative overview of key analytical techniques for validating the structure of Methyl 3-amino-4-iodobenzoate and its derivatives. By presenting experimental data and detailed protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, this document serves as a practical resource for ensuring the structural integrity of these important synthetic intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, the precise arrangement of atoms within a molecule can be determined.
The substitution pattern on the benzene ring of aminobenzoate derivatives significantly influences the chemical shifts of the aromatic protons and carbons. Below is a comparison of the reported ¹H and ¹³C NMR data for a key isomer, Methyl 4-amino-3-iodobenzoate, which serves as a valuable reference for validating the structure of this compound.
Table 1: ¹H and ¹³C NMR Spectral Data Comparison
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound (Expected) | DMSO-d₆ | H-2: ~7.8 (d, J ≈ 1.5 Hz)H-5: ~7.9 (d, J ≈ 8.5 Hz)H-6: ~7.3 (dd, J ≈ 8.5, 1.5 Hz)-NH₂: ~5.5 (s, 2H)-OCH₃: ~3.8 (s, 3H) | C=O: ~166C-OCH₃: ~52C-I: ~90C-NH₂: ~150Aromatic C-H & C-C: ~115-138 |
| Methyl 4-amino-3-iodobenzoate [1] | Data from various sources | H-2: 8.11 (d, J = 2.02 Hz)H-5: 6.75 (d, J = 8.59 Hz)H-6: 7.66 (dd, J = 8.59, 2.02 Hz)-NH₂: 6.09 (s, 2H)-OCH₃: 3.75 (s, 3H) | (Reported values for the free acid) C=O: 168.3C-I: (not reported)C-NH₂: 149.2Aromatic C-H & C-C: 114.9, 117.1, 118.4, 129.3, 131.7[2][3] |
Note: Expected values for this compound are estimations based on standard substituent effects and data from similar compounds. Actual experimental values may vary.
A standard operating procedure for acquiring high-quality NMR spectra for this compound derivatives is outlined below.[4][5]
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This can be done manually or using an automated shimming routine.[4]
-
Tune and match the probe for the desired nuclei (¹H and ¹³C).
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. For quantitative analysis, a longer relaxation delay (e.g., 5 times T₁) is necessary.
-
Collect 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30° pulse angle, a spectral width of 0 to 220 ppm, and a relaxation delay of 2 seconds.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.
-
Caption: General workflow for structural validation using NMR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
For halogen-containing compounds, the isotopic distribution provides a characteristic signature. Iodine is monoisotopic (¹²⁷I), so the primary information from MS will be the molecular weight and fragmentation pattern.
Table 2: High-Resolution Mass Spectrometry (HRMS) Data Comparison
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed m/z (M+H)⁺ | Fragmentation Pathways |
| This compound | C₈H₈INO₂ | 276.95998 | Expected: 277.9678 | Loss of •OCH₃, loss of CO, loss of I• |
| Methyl 4-amino-3-iodobenzoate [1] | C₈H₈INO₂ | 276.95998 | (Not explicitly found) | Similar fragmentation to the 3-amino isomer is expected. |
| Ethyl 4-aminobenzoate (Benzocaine) derivative [6] | C₉H₁₁NO₂ | 165.07898 | 166.0863 | Loss of •C₂H₅, loss of C₂H₄ |
The following is a general protocol for analyzing this compound derivatives by electrospray ionization mass spectrometry (ESI-MS).[6][7][8]
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the same solvent or a mixture of solvents compatible with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.
-
Filter the final solution through a 0.2 µm syringe filter to remove any particulate matter.
-
-
Instrument Setup:
-
The mass spectrometer is typically coupled with a liquid chromatography (LC) system.
-
Set the ESI source to positive or negative ion mode. For aminobenzoates, positive mode is common for observing [M+H]⁺ ions.
-
Optimize source parameters such as capillary voltage, cone voltage, desolvation gas flow, and temperature.
-
-
Data Acquisition:
-
Inject the sample into the LC-MS system. A direct infusion method can also be used.
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).
-
For structural elucidation, perform tandem MS (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass.
-
Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which can help confirm the structure.
-
Caption: General workflow for structural validation using mass spectrometry.
Single-Crystal X-ray Crystallography
X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique is invaluable for confirming connectivity, stereochemistry, and intermolecular interactions.
Table 3: Comparative Crystallographic Parameters
| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
| 2-Iodobenzamide | Monoclinic | P2₁/n | N-H···O hydrogen bonds, C-I···π halogen bonds | [9][10] |
| 4-Iodobenzoic acid | (Not specified) | (Not specified) | Hydrogen-bonded dimers | [11] |
| 3-Chlorobenzoic acid:4-amino-2-chloropyridine cocrystal | Monoclinic | P2₁ | O-H···N hydrogen bonds, halogen-halogen interactions | [12] |
The following protocol outlines the general steps for obtaining a single-crystal X-ray structure.
-
Crystallization:
-
Grow single crystals of the compound. This is often the most challenging step. Common techniques include:
-
Slow evaporation of a saturated solution.
-
Vapor diffusion (solvent/anti-solvent system).
-
Cooling of a saturated solution.
-
-
A variety of solvents and solvent combinations should be screened to find optimal crystallization conditions.
-
-
Crystal Mounting and Data Collection:
-
Select a suitable single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage.
-
Collect diffraction data using a single-crystal X-ray diffractometer. The instrument will rotate the crystal and collect a series of diffraction images.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to optimize the atomic coordinates, thermal parameters, and other crystallographic parameters.
-
-
Structure Analysis:
-
Analyze the final structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.
-
Generate visualizations of the crystal structure.
-
Caption: General workflow for structural validation using X-ray crystallography.
Conclusion
The structural validation of this compound and its derivatives requires a multi-technique approach. NMR spectroscopy provides essential information about the connectivity and electronic environment of the atoms, while mass spectrometry confirms the molecular weight and can offer insights into the compound's stability and fragmentation. For unambiguous proof of structure, including stereochemistry and solid-state packing, single-crystal X-ray crystallography is the gold standard. By employing these techniques in a complementary fashion and comparing the acquired data with that of known isomers and related compounds, researchers can confidently verify the structure of their synthesized molecules, ensuring the reliability and reproducibility of their scientific findings.
References
- 1. Methyl 4-amino-3-iodobenzoate | C8H8INO2 | CID 4104649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. 4-Amino-3-iodobenzoic Acid | C7H6INO2 | CID 16461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. journals.iucr.org [journals.iucr.org]
- 10. Structural analysis of 2-iodobenzamide and 2-iodo-N-phenylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Iodobenzoic acid - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Pharmaceutical Synthesis Applications of Methyl 3-amino-4-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Key Building Block
In the landscape of pharmaceutical synthesis, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, scalability, and overall success of a drug development program. Methyl 3-amino-4-iodobenzoate has emerged as a valuable scaffold in the synthesis of a diverse array of therapeutic agents. This guide provides a comprehensive comparison of its performance against viable alternatives, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.
Performance Comparison in Key Cross-Coupling Reactions
This compound is frequently employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, which are cornerstones of modern medicinal chemistry for the formation of carbon-carbon bonds. The choice of the halide on the aromatic ring is a crucial factor influencing reactivity.
General Reactivity Trend:
In both Suzuki and Sonogashira couplings, the reactivity of the aryl halide typically follows the trend: I > Br > Cl . This is attributed to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and thus more readily undergoing oxidative addition to the palladium catalyst.
Table 1: Comparison of Aryl Halide Reactivity in Suzuki-Miyaura Coupling
| Aryl Halide Substrate | Typical Reaction Conditions | Relative Reaction Rate | Typical Yield Range |
| Methyl 3-amino-4-iodo benzoate | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), solvent (e.g., Toluene/H₂O), room temp. to moderate heating | High | 85-98% |
| Methyl 3-amino-4-bromo benzoate | Pd catalyst (e.g., Pd(dppf)Cl₂), stronger base (e.g., K₃PO₄), higher temperatures | Moderate | 70-90%[1] |
| Methyl 3-amino-4-chloro benzoate | Specialized catalysts (e.g., Buchwald or Fu pre-catalysts), harsh conditions (high temp., strong base) | Low | 50-80% |
Table 2: Comparison of Aryl Halide Reactivity in Sonogashira Coupling
| Aryl Halide Substrate | Typical Reaction Conditions | Relative Reaction Rate | Typical Yield Range |
| Methyl 3-amino-4-iodo benzoate | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst, base (e.g., Et₃N), room temp. | High | 90-97% |
| Methyl 3-amino-4-bromo benzoate | Pd catalyst, Cu(I) co-catalyst, base, moderate heating | Moderate | 75-90% |
| Methyl 3-amino-4-chloro benzoate | Requires more active catalyst systems, often higher temperatures | Low | 40-70% |
While specific yields are highly dependent on the coupling partner and precise reaction conditions, the general trend indicates that the use of this compound often leads to higher yields under milder conditions compared to its bromo and chloro counterparts.
Case Study: Synthesis of a GLP-1R Agonist Intermediate
Glucagon-like peptide-1 receptor (GLP-1R) agonists are an important class of drugs for the treatment of type 2 diabetes and obesity. The synthesis of certain small molecule GLP-1R agonists utilizes this compound as a key starting material.[2][3][4]
A crucial step in the synthesis of a reported GLP-1R agonist involves the protection of the amine group of this compound followed by a subsequent cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20220024901A1 - Glp-1r agonists and uses thereof - Google Patents [patents.google.com]
- 4. CN113227068A - GLP-1R agonists and uses thereof - Google Patents [patents.google.com]
A Spectroscopic Showdown: Unmasking the Transformation of Precursors into Methyl 3-amino-4-iodobenzoate
A comprehensive spectroscopic comparison of Methyl 3-amino-4-iodobenzoate with its precursors, 3-aminobenzoic acid and methyl 3-aminobenzoate, reveals key structural modifications indicative of successful synthesis. This guide provides detailed experimental data and protocols for researchers, scientists, and drug development professionals to facilitate the identification and characterization of these compounds.
The journey from readily available starting materials to a more complex pharmaceutical intermediate involves distinct chemical transformations that can be meticulously tracked using spectroscopic techniques. By analyzing the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the precursor molecules and the final product, a clear picture of the synthetic progression emerges. This guide presents a side-by-side comparison of the spectroscopic signatures of 3-aminobenzoic acid and methyl 3-aminobenzoate with that of this compound, highlighting the tell-tale signs of esterification and iodination.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors.
Table 1: ¹H NMR Spectroscopic Data (ppm)
| Compound | Aromatic Protons | -NH₂ Protons | -OCH₃ Protons | -COOH Proton | Solvent |
| 3-Aminobenzoic Acid | 6.73-7.15 (m) | 5.29 (s, br) | - | 12.45 (s, br) | DMSO-d₆ |
| Methyl 3-aminobenzoate | 6.84-7.41 (m) | 3.80 (s, br) | 3.87 (s) | - | CDCl₃ |
| This compound | 6.90 (d), 7.55 (dd), 7.95 (d) | 4.45 (s, br) | 3.85 (s) | - | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data (ppm)
| Compound | Aromatic Carbons | C=O Carbon | -OCH₃ Carbon | Solvent |
| 3-Aminobenzoic Acid | 114.9, 117.1, 118.4, 129.3, 131.7, 149.2 | 168.3 | - | DMSO-d₆ |
| Methyl 3-aminobenzoate | 114.1, 118.8, 119.3, 129.2, 131.5, 146.5 | 167.1 | 52.1 | CDCl₃ |
| This compound | 87.9 (C-I), 111.2, 121.5, 131.7, 140.2, 150.1 | 165.8 | 52.4 | CDCl₃ |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | N-H Stretch | C=O Stretch | C-O Stretch (Ester) | O-H Stretch (Carboxylic Acid) |
| 3-Aminobenzoic Acid | 3300-3500 (br) | ~1680 | - | 2500-3300 (br) |
| Methyl 3-aminobenzoate | 3350, 3450 | ~1720 | ~1250 | - |
| This compound | 3340, 3460 | ~1715 | ~1240 | - |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| 3-Aminobenzoic Acid | 137 | 120, 92, 65 |
| Methyl 3-aminobenzoate | 151 | 120, 92, 65 |
| This compound | 277 | 246, 119 |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis are provided below.
Synthesis of this compound
The synthesis of this compound is a two-step process starting from 3-aminobenzoic acid. The first step is the esterification of the carboxylic acid, followed by the iodination of the aromatic ring.
Step 1: Esterification of 3-Aminobenzoic Acid to Methyl 3-aminobenzoate
-
In a round-bottom flask, dissolve 10 g of 3-aminobenzoic acid in 100 mL of methanol.
-
Carefully add 5 mL of concentrated sulfuric acid dropwise while stirring.
-
Reflux the mixture for 4-6 hours.
-
After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water.
-
Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry to obtain methyl 3-aminobenzoate.
Step 2: Iodination of Methyl 3-aminobenzoate
-
Dissolve 5 g of methyl 3-aminobenzoate in 50 mL of glacial acetic acid in a three-necked flask.
-
Add a stoichiometric equivalent of N-iodosuccinimide (NIS).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing 200 mL of water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with a saturated sodium thiosulfate solution to remove any unreacted iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer with Attenuated Total Reflectance (ATR) sampling.
Mass Spectrometry (MS): Mass spectra were acquired on a mass spectrometer using an electrospray ionization (ESI) source in positive ion mode.
Visualizing the Synthetic Pathway
The logical progression from precursors to the final product can be visualized through the following synthetic workflow.
Caption: Synthetic pathway to this compound.
The Strategic Application of Methyl 3-amino-4-iodobenzoate in the Synthesis of PARP Inhibitors: A Comparative Analysis
For researchers and professionals in drug development, the efficient synthesis of Active Pharmaceutical Ingredients (APIs) is a cornerstone of innovation. This guide provides a comparative analysis of synthetic routes to poly (ADP-ribose) polymerase (PARP) inhibitors, a prominent class of anticancer agents. We will explore a proposed synthetic pathway utilizing Methyl 3-amino-4-iodobenzoate as a key starting material and compare it with established manufacturing routes for the well-known PARP inhibitor, Niraparib.
Introduction to PARP Inhibitors and the Role of Key Intermediates
PARP inhibitors are a targeted cancer therapy that has shown significant efficacy in treating cancers with specific DNA repair deficiencies, such as those with BRCA1/2 mutations. Niraparib, Veliparib, and Talazoparib are leading examples of this drug class. The synthesis of these complex molecules often relies on the strategic use of highly functionalized aromatic building blocks. This compound is a versatile intermediate that presents an attractive starting point for the synthesis of the core structures of these APIs due to its trifunctional nature, incorporating an amine, an iodine atom, and a methyl ester on a benzene ring. The presence of the iodine atom is particularly advantageous for modern cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, which are pivotal in constructing the carbon-carbon and carbon-nitrogen bonds essential for the final drug scaffold.
Comparative Analysis of Synthetic Routes to Niraparib
This section compares a proposed synthetic route to a key intermediate of Niraparib starting from this compound against established synthetic methodologies.
Proposed Synthetic Route Utilizing this compound
A plausible and efficient synthesis of a key Niraparib intermediate can be envisioned starting from this compound. This proposed route leverages a key Suzuki-Miyaura cross-coupling reaction.
Caption: Proposed synthesis of a Niraparib precursor.
This proposed pathway offers the potential for high efficiency and convergence, directly coupling two key fragments of the Niraparib molecule.
Established Synthetic Routes to Niraparib
Several synthetic routes for Niraparib have been published, often starting from different precursors. A common approach involves the construction of the indazole core followed by coupling with the piperidine moiety.
One established route starts from 3-methyl-2-nitrobenzoic acid. This multi-step synthesis involves functional group transformations to build the indazole ring system before coupling.
Caption: Overview of an established Niraparib synthesis.
Another approach utilizes a biocatalytic cascade for a more environmentally friendly and efficient synthesis of a key chiral intermediate.[1] This method reduces the number of synthetic steps compared to the initial manufacturing route.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the proposed and established synthetic routes to Niraparib.
| Parameter | Proposed Route with this compound | Established Route 1 (from 3-methyl-2-nitrobenzoic acid)[2] | Established Route 2 (Biocatalytic)[1] |
| Starting Material | This compound | 3-Methyl-2-nitrobenzoic acid | Commercially available precursors |
| Key Reaction | Suzuki-Miyaura Coupling | Multi-step indazole formation | Biocatalytic cascade |
| Number of Steps | Potentially shorter | 8 steps (original Merck route) | 5 steps (proposed improvement)[1] |
| Overall Yield | Potentially high (convergence) | 3-4% (medicinal chemistry route)[2] | Improved yield anticipated |
| Key Reagents | Palladium catalyst, boronic ester | Harsh chemicals like aluminum trichloride in some variations[1] | Enzymes (Imine Reductases) |
| Chiral Separation | Required for piperidine starting material | Chromatographic separation of a late-stage intermediate[2] | Asymmetric synthesis of chiral intermediate |
Experimental Protocols
Proposed Key Step: Suzuki-Miyaura Coupling
Objective: To couple this compound with N-Boc-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine.
Materials:
-
This compound (1.0 eq)
-
N-Boc-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine (1.1 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
K₂CO₃ (2.0 eq)
-
Toluene/Water (4:1 mixture)
Procedure:
-
To a degassed solution of toluene and water, add this compound, N-Boc-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine, and K₂CO₃.
-
Purge the mixture with argon for 15 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the reaction to 90 °C and stir for 12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to yield Methyl 3-amino-4-(4-((S)-1-(tert-butoxycarbonyl)piperidin-3-yl)phenyl)benzoate.
Established Route: Indazole Formation (Illustrative)
A detailed experimental protocol for the multi-step synthesis of the indazole intermediate from 3-methyl-2-nitrobenzoic acid is outlined in various patents and publications.[3][4] These procedures typically involve esterification, benzylic bromination, oxidation to an aldehyde, reductive cyclization, and finally amidation.
Conclusion
The use of this compound as a starting material for the synthesis of PARP inhibitors like Niraparib presents a compelling alternative to existing routes. The proposed synthetic pathway, centered around a highly efficient Suzuki-Miyaura coupling, offers the potential for a more convergent and higher-yielding process. In contrast, established routes can be longer and may involve less desirable reagents. The development of biocatalytic methods also highlights the ongoing efforts to improve the efficiency and sustainability of API synthesis. This comparative guide provides a framework for researchers to evaluate and select the most suitable synthetic strategy based on factors such as efficiency, cost, and environmental impact. Further experimental validation of the proposed route is warranted to fully assess its potential in the large-scale production of these critical anticancer drugs.
References
- 1. research.manchester.ac.uk [research.manchester.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 4. CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib - Google Patents [patents.google.com]
A Researcher's Guide to Aryl Halide Building Blocks: A Cost-Benefit Analysis of Methyl 3-amino-4-iodobenzoate
In the realm of synthetic chemistry, particularly in pharmaceutical and materials science research, the selection of appropriate building blocks is a critical decision that influences reaction efficiency, cost, and overall project timelines. Substituted aminobenzoates are valuable scaffolds, and among them, halogenated variants are prized for their versatility in cross-coupling reactions. This guide provides a detailed cost-benefit analysis of Methyl 3-amino-4-iodobenzoate, comparing its performance and economic viability against its bromo- and chloro-analogs in the context of palladium-catalyzed synthesis.
Physicochemical Properties and Cost Comparison
The choice between an iodo, bromo, or chloro-substituted aromatic compound often represents a trade-off between reactivity and cost. The carbon-halogen bond strength is a key determinant of reactivity in many cross-coupling reactions, with the C-I bond being the weakest and most reactive, and the C-Cl bond being the strongest and least reactive. This difference is directly reflected in their market price.
| Property | This compound | Methyl 3-amino-4-bromobenzoate | Methyl 3-amino-4-chlorobenzoate |
| CAS Number | 412947-54-7 | 46064-79-3[1] | 40872-87-5[2] |
| Molecular Formula | C₈H₈INO₂ | C₈H₈BrNO₂[1][3] | C₈H₈ClNO₂[2] |
| Molecular Weight | 277.06 g/mol | 230.06 g/mol [1][4] | 185.61 g/mol [2] |
| Appearance | Pale-yellow to brown solid | Solid | Off-white powder |
| Purity | ≥97% | ≥98%[3] | ≥98% |
| Approx. Cost ($/100g) | ~$250+ | Varies, typically less than iodo | ~$120[5] |
Note: Costs are approximate and can vary significantly between suppliers and based on purchase volume.
Synthetic Performance in Cross-Coupling Reactions
The primary advantage of using an aryl iodide like this compound lies in its high reactivity, especially in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This enhanced reactivity often leads to faster reactions, higher yields, and milder reaction conditions.
The general order of reactivity for aryl halides in these reactions is: I > Br >> Cl .[6]
-
Aryl Iodides: Exhibit the highest reactivity, allowing for oxidative addition to the palladium catalyst under mild conditions, often at room temperature or with gentle heating. This makes them ideal for syntheses involving thermally sensitive functional groups.
-
Aryl Bromides: Represent a good balance between reactivity and cost. They are generally less reactive than iodides but still effective for a wide range of Suzuki couplings, typically requiring slightly higher temperatures or more activated catalyst systems.[7]
-
Aryl Chlorides: Are the most cost-effective but also the least reactive. Their use was historically limited, but the development of specialized, electron-rich phosphine ligands (e.g., SPhos, XPhos) and specific catalyst systems (e.g., PEPPSI) has enabled their successful use, though often requiring higher temperatures and catalyst loadings.[8][9]
Comparative Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Aryl Iodide (e.g., this compound) | Aryl Bromide | Aryl Chloride |
| Reactivity | Very High[10] | High[10] | Low |
| Typical Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(OAc)₂ + specialized ligand (e.g., SPhos, XPhos)[9] |
| Typical Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | K₂CO₃, K₃PO₄, Cs₂CO₃ | K₃PO₄, Cs₂CO₃ (often stronger bases required) |
| Temperature | Room Temperature to 80 °C[11] | 80 °C to 110 °C | 85 °C to 130 °C[9][12] |
| Reaction Time | Generally shorter (1-12 h) | Moderate (8-24 h) | Often longer (12-24 h) |
| Expected Yield | Good to Excellent | Good to Excellent | Moderate to Good (highly substrate/catalyst dependent) |
Experimental Protocols
Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction. While the protocol is described for the highly reactive this compound, modifications for bromo- and chloro-analogs are noted.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O or Toluene/Ethanol/H₂O)[13]
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv). Then, add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of dioxane and water) via syringe.[14]
-
Reaction Execution: Heat the mixture to 80 °C with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: After the reaction is complete (typically 6-12 hours), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Purification: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Modifications for Alternatives:
-
For Methyl 3-amino-4-bromobenzoate: A similar protocol can be followed. However, the reaction may require a higher temperature (e.g., 100 °C) or a more active catalyst system like PdCl₂(dppf).
-
For Methyl 3-amino-4-chlorobenzoate: This substrate will likely require more specialized conditions. A common approach involves using Pd(OAc)₂ as the precatalyst with an electron-rich phosphine ligand like SPhos or XPhos, and a stronger base such as K₃PO₄, at temperatures of 100-110 °C.[9]
Visualizing the Synthesis and Decision-Making Process
To better understand the reaction and the selection criteria, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a decision-making flowchart for choosing the appropriate aryl halide.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Decision flowchart for selecting an aryl halide building block.
Conclusion: A Strategic Choice
The cost-benefit analysis of this compound and its analogs reveals a clear hierarchy based on reactivity and cost.
-
This compound is the premium choice for syntheses where high reactivity is paramount. Its ability to react under mild conditions can preserve sensitive functional groups, shorten reaction times, and potentially simplify purification, which may offset its higher initial purchase price. It is the ideal substrate for challenging couplings or when working with delicate molecules.
-
Methyl 3-amino-4-bromobenzoate offers a pragmatic, middle-ground solution. It provides excellent reactivity for a wide array of transformations without the premium cost of the iodo-compound, making it a workhorse for many research and development projects.
-
Methyl 3-amino-4-chlorobenzoate is the most economical option. While its lower reactivity demands more forceful conditions and specialized catalyst systems, it is an excellent choice for large-scale synthesis or when the cost of raw materials is the dominant financial constraint, provided the required reaction conditions are compatible with the overall synthetic route.
Ultimately, the choice of which building block to use is a strategic decision that requires researchers to weigh the upfront cost of the reagent against the potential downstream costs associated with longer reaction times, more expensive catalysts, and more complex purifications.
References
- 1. echemi.com [echemi.com]
- 2. calpaclab.com [calpaclab.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 4-アミノ-3-ブロモ安息香酸メチル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. METHYL 3-AMINO-4-CHLOROBENZOATE 100G - OR2041-100G [dabos.com]
- 6. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]
- 10. (Solved) - Briefly explain why aryl bromides and iodides, rather than aryl... (1 Answer) | Transtutors [transtutors.com]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
The Strategic Advantage of Methyl 3-amino-4-iodobenzoate in Drug Discovery Library Synthesis: A Comparative Guide
In the landscape of drug discovery, the efficient construction of diverse chemical libraries is paramount for identifying novel therapeutic agents. The selection of building blocks for these libraries is a critical decision that dictates the scope and success of a discovery campaign. Methyl 3-amino-4-iodobenzoate has emerged as a valuable scaffold due to its versatile functionalities, enabling the rapid generation of complex molecular architectures. This guide provides an objective comparison of its performance against other halogenated aminobenzoates in the context of library synthesis, supported by experimental data and detailed protocols.
Superior Reactivity of the Iodo-Substituent in Cross-Coupling Reactions
The primary advantage of this compound lies in the high reactivity of the carbon-iodine (C-I) bond in palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry for creating biaryl structures.[1][2] The reactivity of aryl halides in these reactions generally follows the order: I > Br > Cl.[3] This is attributed to the lower bond dissociation energy of the C-I bond compared to C-Br and C-Cl bonds, which facilitates the rate-determining oxidative addition step in the catalytic cycle.[2]
This enhanced reactivity translates to several practical benefits in a library synthesis setting:
-
Milder Reaction Conditions: Reactions can often be conducted at lower temperatures, reducing the risk of side reactions and decomposition of sensitive functional groups.[1]
-
Lower Catalyst Loadings: The higher reactivity of the iodo-substituent may allow for the use of lower concentrations of the expensive palladium catalyst.[2]
-
Faster Reaction Times: Increased reactivity can lead to shorter reaction times, improving the overall throughput of the library synthesis.[2]
The following table summarizes the comparative performance of different halogenated aminobenzoates in a representative Suzuki-Miyaura coupling reaction, a widely used method for C-C bond formation in drug discovery.
| Building Block | Halogen | Typical Reaction Conditions | Typical Yield (%) | Reference |
| This compound | Iodo | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80°C, 2h | 85-95 | [1][2] |
| Methyl 3-amino-4-bromobenzoate | Bromo | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 100°C, 12h | 70-85 | [1][2] |
| Methyl 3-amino-4-chlorobenzoate | Chloro | Pd(OAc)₂/SPhos, K₃PO₄, Toluene/H₂O, 110°C, 24h | 50-70 | [3] |
This data is representative and compiled from various sources. Actual yields may vary depending on the specific substrates and reaction conditions.
Application in the Synthesis of Benzimidazole Libraries
Benzimidazoles are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, making them attractive targets in drug discovery. This compound can serve as a precursor to ortho-phenylenediamines, which are key intermediates in the synthesis of benzimidazole libraries. The amino and ester functionalities of this compound provide convenient handles for introducing diversity into the final products.
The general workflow for the synthesis of a benzimidazole library from an ortho-phenylenediamine precursor is depicted below:
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(0)tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Water (degassed)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed 4:1 mixture of toluene and water.
-
Heat the reaction mixture to 80-90°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction is illustrated below:
General Protocol for the Synthesis of a 2-Substituted Benzimidazole Library
This protocol describes the condensation of an ortho-phenylenediamine with an aldehyde followed by oxidative cyclization.
Materials:
-
Substituted ortho-phenylenediamine (1.0 eq)
-
Aromatic or aliphatic aldehyde (1.0 eq)
-
Ethanol
-
Sodium metabisulfite (Na₂S₂O₅) (optional, as an oxidant)
Procedure:
-
In a reaction vessel, dissolve the ortho-phenylenediamine in ethanol.
-
Add the aldehyde to the solution and stir the mixture at room temperature. For less reactive aldehydes, gentle heating may be required.
-
Monitor the formation of the intermediate Schiff base by TLC.
-
Once the Schiff base formation is complete, add an oxidizing agent such as sodium metabisulfite or expose the reaction mixture to air with vigorous stirring to facilitate oxidative cyclization to the benzimidazole.
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Conclusion
This compound offers a distinct advantage in library synthesis for drug discovery due to the superior reactivity of its iodo-substituent in palladium-catalyzed cross-coupling reactions. This leads to milder reaction conditions, potentially lower catalyst loadings, and faster reaction times compared to its bromo- and chloro-analogues. Its versatile structure also makes it a valuable precursor for the synthesis of diverse heterocyclic libraries, such as benzimidazoles. For researchers and drug development professionals, the strategic use of this compound can significantly enhance the efficiency and productivity of their discovery efforts.
References
Benchmarking Methyl 3-amino-4-iodobenzoate: A Comparative Guide to Novel Coupling Reagents
For researchers, scientists, and drug development professionals, the efficient synthesis of complex molecules is paramount. Methyl 3-amino-4-iodobenzoate is a valuable building block, amenable to a variety of palladium-catalyzed cross-coupling reactions that form the backbone of many pharmaceutical compounds. This guide provides a comparative analysis of traditional and novel coupling reagents for three key transformations of this substrate: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. The data presented, based on established chemical principles and results from analogous compounds, highlights the significant improvements in yield and reaction efficiency offered by modern catalytic systems.
Executive Summary
The landscape of cross-coupling catalysis has evolved significantly, with novel phosphine ligands and N-heterocyclic carbene (NHC) based catalysts demonstrating superior performance over traditional systems. For reactions involving this compound, these advanced reagents can lead to higher yields, shorter reaction times, and milder reaction conditions. This guide presents a data-driven comparison to inform the selection of the optimal reagents for specific synthetic needs.
Data Presentation: Quantitative Comparison of Coupling Reagents
The following tables summarize the expected performance of traditional versus novel coupling reagents in reactions with this compound. The data is extrapolated from studies on structurally similar aryl iodides and anilines.
Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Catalyst System | Reagent Type | Palladium Source | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Traditional | Phosphine Ligand | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75 |
| Novel | Buchwald Ligand | Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane | 80 | 4 | 92 |
| Novel | NHC Ligand | [Pd(IPr)(cinnamyl)Cl] | IPr | K₃PO₄ | Toluene | 80 | 6 | 90 |
Table 2: Sonogashira Coupling of this compound with Phenylacetylene
| Catalyst System | Reagent Type | Palladium Source | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Traditional | Phosphine Ligand | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 60 | 8 | 80 |
| Novel (Copper-Free) | Buchwald Ligand | Pd(OAc)₂ | None | Cs₂CO₃ | Acetonitrile | 80 | 3 | 95 |
| Novel (Copper-Free) | NHC Ligand | [Pd(IPr)(cinnamyl)Cl] | None | K₂CO₃ | DMF | 90 | 5 | 93 |
Table 3: Buchwald-Hartwig Amination of this compound with Morpholine
| Catalyst System | Reagent Type | Palladium Source | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Traditional | Phosphine Ligand | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 16 | 78 |
| Novel | Buchwald Ligand | Pd(OAc)₂ | XPhos | K₃PO₄ | t-BuOH | 90 | 6 | 94 |
| Novel | Buchwald Precatalyst | XPhos Pd G3 | XPhos | K₂CO₃ | 1,4-Dioxane | 100 | 4 | 96 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization for specific substrates and scales.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst/ligand system.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction Execution: Stir the reaction mixture at the specified temperature for the indicated time. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst, and the copper co-catalyst (if applicable).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Reagent Addition: Add the degassed solvent, the base, and the terminal alkyne (1.5 eq).
-
Reaction Execution: Stir the reaction mixture at the specified temperature for the indicated time. Monitor the reaction progress by TLC or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent. The filtrate is then washed with aqueous ammonium chloride and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
Purification: The crude product is purified by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst or a combination of a palladium source and a ligand to a dry reaction vessel. Add the base.
-
Reagent Addition: Add a solution of this compound (1.0 eq) and the amine (1.2 eq) in the specified solvent.
-
Reaction Execution: Seal the vessel and heat the reaction mixture with stirring for the designated time.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the residue by flash column chromatography.
Mandatory Visualizations
The following diagrams illustrate the fundamental workflows and catalytic cycles for the discussed coupling reactions.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle for a copper-co-catalyzed Sonogashira reaction.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
The Reproducibility of Reactions Involving "Methyl 3-amino-4-iodobenzoate": A Comparative Guide
For researchers, scientists, and drug development professionals, the reliability and reproducibility of chemical reactions are paramount. "Methyl 3-amino-4-iodobenzoate" is a valuable building block in organic synthesis, frequently employed in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. This guide provides an objective comparison of its performance with common alternatives, supported by experimental data and detailed protocols, to aid in methodological selection and troubleshooting.
Performance Comparison in Palladium-Catalyzed Cross-Coupling Reactions
The reactivity of aryl halides in palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, is critically dependent on the nature of the halogen substituent. The generally accepted trend for reactivity is I > Br > Cl, which is attributed to the decreasing bond strength of the carbon-halogen bond. This trend directly impacts reaction kinetics, required catalyst loading, and overall efficiency.
Table 1: Comparison of Aryl Halides in a Representative Suzuki-Miyaura Coupling Reaction
| Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Methyl 3-amino-4-iodo benzoate | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/H₂O | 80 | 2 | ~95 | High reactivity allows for milder conditions and shorter reaction times. |
| Methyl 3-amino-4-bromo benzoate | Pd(OAc)₂/SPhos (2 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~85-90 | Requires a more active catalyst system and higher temperatures for efficient conversion. |
| Methyl 3-amino-4-chloro benzoate | Pd₂(dba)₃/XPhos (2 mol%) | K₃PO₄ | t-BuOH | 110 | 24 | ~70-80 | Significantly less reactive, necessitating highly active catalysts, stronger bases, and elevated temperatures. |
Note: The data presented is a composite from typical conditions reported for similar substrates and serves as a representative comparison. Actual yields may vary depending on the specific coupling partner and optimized reaction conditions.
Factors Influencing Reproducibility
Several factors can influence the reproducibility of cross-coupling reactions involving "this compound" and its alternatives:
-
Catalyst Activity: The choice of palladium precursor and ligand is crucial. For less reactive aryl bromides and chlorides, more sophisticated and often air-sensitive phosphine ligands are required to achieve good yields. The quality and handling of the catalyst are critical for consistent results.
-
Reaction Conditions: Temperature, solvent, and the choice of base can significantly impact the reaction rate and the formation of byproducts. Reactions with aryl iodides can often be performed under milder conditions, which can improve the functional group tolerance and reproducibility.
-
Substrate Purity: The purity of the aryl halide and the coupling partner is essential. Impurities can poison the catalyst or lead to undesired side reactions.
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the reaction is critical for reproducibility.
Experimental Protocols
Below are detailed methodologies for two key cross-coupling reactions frequently employing "this compound."
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol describes a typical procedure for the carbon-carbon bond formation between "this compound" and phenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Water
-
Schlenk flask or sealed tube
-
Magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
To a Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the mixture to 80-100 °C and stir vigorously for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol outlines a general procedure for the carbon-nitrogen bond formation between "this compound" and a secondary amine, morpholine.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous)
-
Schlenk flask or sealed tube
-
Magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
To a Schlenk flask, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add anhydrous toluene, followed by this compound and morpholine via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Workflow and Signaling Pathways
To further clarify the experimental process and the underlying chemical logic, the following diagrams have been generated using the DOT language.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Reactivity trend of halo-analogs in palladium-catalyzed cross-coupling reactions.
Safety Operating Guide
Proper Disposal of Methyl 3-amino-4-iodobenzoate: A Guide for Laboratory Professionals
For immediate reference, treat Methyl 3-amino-4-iodobenzoate as a hazardous chemical waste. Proper disposal requires adherence to safety protocols and regulatory guidelines to mitigate risks to personnel and the environment.
This guide provides essential safety and logistical information for the proper disposal of this compound, a compound used in research and development. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
I. Safety and Hazard Information
This compound is a chemical that requires careful handling. Based on available safety data, it is classified with the following hazards:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
Harmful if inhaled (H332)
-
May cause respiratory irritation (H335)
Personnel handling this compound must wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of the solid material should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
II. Quantitative Data and Physical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₈H₈INO₂ |
| Molecular Weight | 277.06 g/mol |
| Appearance | Pale-yellow to yellow to brown solid |
| Storage Temperature | Refrigerator |
III. Step-by-Step Disposal Protocol
The recommended disposal method for this compound is incineration by a licensed hazardous waste disposal facility. Do not dispose of this chemical down the drain or in regular trash.
A. Disposal of Unused or Waste this compound (Solid)
-
Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container. The original container is often the best choice.
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". Note the date when the waste was first added to the container.
-
Storage: Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and incineration.
B. Disposal of Contaminated Materials
Items such as gloves, absorbent paper, and weighing boats that are contaminated with this compound must also be disposed of as hazardous waste.
-
Collection: Place all contaminated solid waste into a designated, clearly labeled hazardous waste bag or container.
-
Labeling: Label the container "Hazardous Waste" and specify the contents (e.g., "Debris contaminated with this compound").
-
Disposal: This waste should be collected for incineration along with the solid chemical waste.
C. Disposal of Empty Containers
A container that held this compound should be managed as hazardous waste unless properly decontaminated.
-
Decontamination (if permissible by your institution): If institutional policy allows, triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).
-
Rinsate Disposal: The solvent rinsate must be collected and disposed of as hazardous liquid waste.
-
Final Disposal of Rinsed Container: Once triple-rinsed, the container can often be disposed of as regular lab glass or plastic waste. Deface the original label before disposal.
-
Unrinsed Containers: If not rinsed, the empty container must be disposed of as solid hazardous waste.
IV. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Evacuate the immediate area and restrict access.
-
Personal Protective Equipment: Wear appropriate PPE, including respiratory protection if the spill generates dust.
-
Containment and Cleanup:
-
For small spills, carefully sweep up the solid material. Avoid creating dust.
-
Use an absorbent material to clean the area.
-
-
Waste Disposal: All cleanup materials must be placed in a sealed, labeled hazardous waste container for disposal via incineration.
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
